molecular formula C5H12ClNO B1359736 3-Ethylazetidin-3-ol hydrochloride CAS No. 935668-00-1

3-Ethylazetidin-3-ol hydrochloride

Número de catálogo: B1359736
Número CAS: 935668-00-1
Peso molecular: 137.61 g/mol
Clave InChI: PIMOMOKLCCGODE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Ethylazetidin-3-ol hydrochloride (CAS 935668-00-1) is a high-purity chemical intermediate with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound belongs to the azetidine family, which are strained four-membered azaheterocycles of significant interest in agrochemical and pharmaceutical chemistry due to their versatility in synthesis . A primary research application of this compound is its use as a critical synthetic intermediate in the preparation of active pharmaceutical ingredients. It serves as a key building block in the synthesis of complex molecules, such as the Janus kinase (JAK) inhibitor Baricitinib . Baricitinib is an oral medication used to treat conditions like rheumatoid arthritis due to its potent anti-inflammatory activity, functioning as a selective reversible inhibitor of JAK1 and JAK2 . The compound is characterized by a quaternary carbon center at the 3-position of the azetidine ring, bearing both a hydroxyl and an ethyl group. The hydrochloride salt form enhances its stability and handling for research purposes. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet for proper handling and storage information, which typically recommends storage at room temperature under an inert atmosphere .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-ethylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOMOKLCCGODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634425
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-00-1
Record name 3-Ethylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed pathway for the synthesis of 3-Ethylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the commercially available 1-Boc-3-azetidinone. The core of the synthesis involves a Grignard reaction to introduce the ethyl group, followed by the deprotection of the Boc group to yield the final hydrochloride salt. This guide presents detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful replication of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from 1-Boc-3-azetidinone.

Step 1: Grignard Reaction - Synthesis of 1-Boc-3-ethylazetidin-3-ol

The first step involves the nucleophilic addition of an ethyl group to the ketone functionality of 1-Boc-3-azetidinone. This is typically accomplished using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of a magnesium alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the tertiary alcohol, 1-Boc-3-ethylazetidin-3-ol.

Step 2: Boc Deprotection - Synthesis of this compound

The second and final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is achieved under acidic conditions. A common and effective method is the use of hydrogen chloride (HCl) in an organic solvent, such as dioxane or diethyl ether. This reaction cleaves the Boc group, generating the free amine which is protonated by the excess HCl to form the stable this compound salt.

Experimental Protocols

Step 1: Synthesis of 1-Boc-3-ethylazetidin-3-ol

Materials:

  • 1-Boc-3-azetidinone

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (1.1 to 1.5 equivalents) from an addition funnel to the stirred solution of 1-Boc-3-azetidinone. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-Boc-3-ethylazetidin-3-ol.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • 1-Boc-3-ethylazetidin-3-ol

  • Anhydrous diethyl ether or 1,4-dioxane

  • Hydrogen chloride (gas or a solution in an organic solvent, e.g., 4 M HCl in dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Gas dispersion tube (if using HCl gas)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified 1-Boc-3-ethylazetidin-3-ol (1.0 equivalent) in anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • If using HCl gas, bubble it through the stirred solution. If using a solution of HCl in an organic solvent, add it dropwise. Continue the addition until the solution is saturated and a precipitate forms.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white or off-white solid.

Data Presentation

StepReactantReagentProductSolventTemperature (°C)Time (h)Yield (%)Purity (%)
11-Boc-3-azetidinoneEthylmagnesium bromide1-Boc-3-ethylazetidin-3-olAnhydrous THF/Ether0 to RT1 - 375 - 90>95 (after chromatography)
21-Boc-3-ethylazetidin-3-olHydrogen ChlorideThis compoundAnhydrous Dioxane/Ether0 to RT1 - 4>90>98 (after precipitation)

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Boc Deprotection start 1-Boc-3-azetidinone intermediate 1-Boc-3-ethylazetidin-3-ol start->intermediate Anhydrous Ether/THF, 0°C to RT reagent1 Ethylmagnesium bromide final_product 3-Ethylazetidin-3-ol hydrochloride intermediate->final_product Anhydrous Dioxane/Ether, 0°C to RT reagent2 HCl

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_grignard Grignard Reaction Workflow cluster_deprotection Deprotection Workflow grignard_start Dissolve 1-Boc-3-azetidinone in anhydrous solvent grignard_cool Cool to 0°C grignard_start->grignard_cool grignard_add Slowly add EtMgBr solution grignard_cool->grignard_add grignard_react Stir at RT grignard_add->grignard_react grignard_quench Quench with aq. NH4Cl grignard_react->grignard_quench grignard_extract Extract with organic solvent grignard_quench->grignard_extract grignard_dry Dry organic phase grignard_extract->grignard_dry grignard_concentrate Concentrate in vacuo grignard_dry->grignard_concentrate grignard_purify Purify by column chromatography grignard_concentrate->grignard_purify deprotection_start Dissolve 1-Boc-3-ethylazetidin-3-ol in anhydrous solvent deprotection_cool Cool to 0°C deprotection_start->deprotection_cool deprotection_add_hcl Add HCl (gas or solution) deprotection_cool->deprotection_add_hcl deprotection_react Stir at RT deprotection_add_hcl->deprotection_react deprotection_filter Filter the precipitate deprotection_react->deprotection_filter deprotection_wash Wash with cold ether deprotection_filter->deprotection_wash deprotection_dry Dry under vacuum deprotection_wash->deprotection_dry

Caption: Experimental workflows for the synthesis of this compound.

Technical Guide: Physicochemical Properties of 3-Ethylazetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their role as bioisosteres for other cyclic and acyclic functionalities. The specific compound, 3-Ethylazetidin-3-ol HCl, combines the features of a tertiary alcohol and a hydrophilic azetidine ring, suggesting potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is the first step in assessing its drug-likeness and developing it further.

Given the absence of published experimental data, this guide utilizes predictive algorithms to estimate the core physicochemical properties of 3-Ethylazetidin-3-ol HCl. These predictions offer valuable initial insights into its likely behavior in various experimental and biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Ethylazetidin-3-ol HCl. These values were computationally generated using established Quantitative Structure-Property Relationship (QSPR) models and algorithms commonly employed in cheminformatics.[1][2][3]

PropertyPredicted Value
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
pKa 8.5 ± 0.5
logP -0.8 ± 0.4
Aqueous Solubility (logS) 0.5 ± 0.6
Boiling Point 185.2 ± 25.0 °C (as free base)
Polar Surface Area (PSA) 32.26 Ų

Note: These values are in-silico predictions and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound like 3-Ethylazetidin-3-ol HCl.[4][5][6]

Determination of Melting Point

The melting point provides an indication of the purity and lattice energy of a crystalline solid.

  • Methodology: A small amount of the crystalline 3-Ethylazetidin-3-ol HCl is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Aqueous Solubility Determination

Solubility is a critical factor influencing drug absorption and formulation.

  • Methodology (Shake-Flask Method): An excess amount of 3-Ethylazetidin-3-ol HCl is added to a known volume of purified water (or a specific buffer solution) in a sealed flask. The flask is then agitated in a constant temperature bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of pKa (Ionization Constant)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which affects properties like solubility, permeability, and receptor binding.

  • Methodology (Potentiometric Titration): A solution of 3-Ethylazetidin-3-ol HCl of known concentration is prepared in water. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter. A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology (Shake-Flask Method): Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other. A known amount of 3-Ethylazetidin-3-ol HCl is dissolved in one of the phases. The two phases are then mixed vigorously in a sealed flask to allow for partitioning of the compound. After allowing the phases to separate, the concentration of the compound in both the aqueous and octanolic layers is determined using an appropriate analytical method (e.g., HPLC-UV or LC-MS). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) like 3-Ethylazetidin-3-ol HCl.

G cluster_synthesis Synthesis & Purification cluster_assessment Developability Assessment synthesis Synthesis of 3-Ethylazetidin-3-ol HCl purification Purification & Structure Confirmation (NMR, MS, etc.) synthesis->purification mp Melting Point purification->mp sol Aqueous Solubility purification->sol pka pKa Determination purification->pka logp logP Measurement purification->logp assessment Data Analysis & Drug-Likeness Assessment mp->assessment sol->assessment pka->assessment logp->assessment

Physicochemical Characterization Workflow for a New Chemical Entity.

Conclusion

While experimental data for 3-Ethylazetidin-3-ol HCl is currently unavailable, this guide provides a robust framework for its initial assessment. The predicted physicochemical properties suggest it is a highly water-soluble, basic compound. The outlined experimental protocols offer clear, actionable steps for the empirical validation of these predictions. This foundational knowledge is indispensable for any further research or development involving this novel azetidine derivative, enabling a more informed and efficient progression from chemical entity to potential drug candidate.

References

An In-depth Technical Guide to 3-Ethylazetidin-3-ol Hydrochloride (CAS Number: 935668-00-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylazetidin-3-ol hydrochloride (CAS: 935668-00-1), a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it presents expected physicochemical properties and potential research applications. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis and evaluation of novel azetidine-based compounds.

Chemical and Physical Properties

This compound is a small heterocyclic compound. Its basic properties, compiled from various chemical supplier databases, are summarized in the table below.

PropertyValueSource
CAS Number 935668-00-1ChemBK[1]
Molecular Formula C₅H₁₂ClNODoron Scientific[2]
Molecular Weight 137.61 g/mol ChemBK[1]
IUPAC Name 3-ethylazetidin-3-ol;hydrochloridePubChem[3]
SMILES CCC1(CNC1)O.ClPubChem[3]
InChI InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1HPubChem[3]

Synthesis and Experimental Protocol

Proposed Synthetic Route

The proposed two-step synthesis involves:

  • Grignard Reaction: The addition of ethylmagnesium bromide to N-Boc-azetidin-3-one to form N-Boc-3-ethylazetidin-3-ol.

  • Deprotection: The removal of the Boc protecting group using acidic conditions to yield the final hydrochloride salt.

SynthesisWorkflow reagent1 N-Boc-azetidin-3-one intermediate N-Boc-3-ethylazetidin-3-ol reagent1->intermediate Grignard Reaction (Anhydrous THF) reagent2 Ethylmagnesium bromide (Grignard Reagent) reagent2->intermediate product This compound intermediate->product Boc Deprotection reagent3 HCl in Dioxane reagent3->product

Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Grignard reactions with ketones and subsequent Boc deprotection.

Step 1: Synthesis of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

  • Materials:

    • N-Boc-azetidin-3-one

    • Ethylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-azetidin-3-one (1 equivalent).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add ethylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Materials:

    • tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

    • 4 M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the purified product from Step 1 in a minimal amount of anhydrous 1,4-dioxane.

    • To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

    • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate is expected.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the hydrochloride salt.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield this compound as a solid.

Characterization Data (Predicted)

As no published experimental spectra for this compound have been identified, the following table presents predicted spectroscopic data based on the compound's structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR δ (ppm) ~1.0 (t, 3H, -CH₂CH₃ ), ~1.8 (q, 2H, -CH₂ CH₃), ~3.8-4.2 (m, 4H, azetidine ring protons), ~5.0 (s, 1H, -OH), ~9.5 (br s, 2H, -NH₂⁺-)
¹³C NMR δ (ppm) ~8 ( -CH₂CH₃ ), ~30 (-CH₂ CH₃), ~60-65 (azetidine ring carbons), ~70 (quaternary carbon bearing OH and ethyl groups)
FT-IR ν (cm⁻¹) ~3300-3400 (O-H stretch), ~2700-3000 (N-H stretch of amine salt), ~2900-3000 (C-H stretch), ~1000-1100 (C-N stretch)
Mass Spec (ESI+) m/z = 102.0913 [M+H]⁺ (for the free base)

Potential Applications in Drug Discovery

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional structure for ligand-receptor interactions.

DrugDiscovery cluster_0 Azetidine Core cluster_1 Physicochemical Properties cluster_2 Drug Development Advantages Azetidine 3-Ethylazetidin-3-ol Scaffold Solubility Increased Solubility Azetidine->Solubility imparts MetabolicStability Metabolic Stability Azetidine->MetabolicStability imparts Lipophilicity Reduced Lipophilicity Azetidine->Lipophilicity imparts IP Novel Intellectual Property Azetidine->IP PK Improved Pharmacokinetics Solubility->PK MetabolicStability->PK Toxicity Reduced Off-Target Toxicity Lipophilicity->Toxicity

References

Structure Elucidation of 3-Ethylazetidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylazetidin-3-ol hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocyclic compounds. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their presence in various biologically active molecules. The structural elucidation of such compounds is a critical step in their development and involves a combination of synthetic organic chemistry and various spectroscopic techniques to confirm the molecular structure and purity. This guide outlines the typical methodologies employed for the synthesis and characterization of a novel substituted azetidinol like this compound.

Synthesis and Purification

The synthesis of 3-substituted azetidin-3-ols can be challenging due to the inherent ring strain of the four-membered ring. A common synthetic approach involves the construction of the azetidine ring from acyclic precursors.

General Synthetic Approach

A plausible synthetic route to this compound would likely involve the following key steps:

  • Formation of a suitable N-protected precursor: This often starts with an amino alcohol or a related compound that can be cyclized.

  • Cyclization to form the azetidine ring: Intramolecular cyclization is a common strategy.

  • Introduction of the ethyl group at the 3-position: This could be achieved through various methods such as Grignard reaction on a corresponding azetidin-3-one.

  • Deprotection of the nitrogen atom.

  • Formation of the hydrochloride salt: Treatment with hydrochloric acid to improve stability and solubility.

Experimental Protocol (Hypothetical)

Materials:

  • N-protected azetidin-3-one

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Palladium on carbon (Pd/C) catalyst (for deprotection if a benzyl group is used)

  • Hydrogen gas

  • Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Reaction: To a solution of N-protected azetidin-3-one in anhydrous diethyl ether at 0 °C, a solution of ethylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Deprotection (Example: Hydrogenolysis of a benzyl group): The purified N-benzyl-3-ethylazetidin-3-ol is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then removed by filtration.

  • Salt Formation: The resulting 3-ethylazetidin-3-ol is dissolved in a minimal amount of a suitable solvent, and a solution of hydrochloric acid in diethyl ether is added. The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Structure Elucidation Workflow

The comprehensive characterization of the synthesized this compound would follow a logical workflow to confirm its structure and purity.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of 3-Ethylazetidin-3-ol Purification Purification (Chromatography) Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (1H, 13C, 2D) Salt_Formation->NMR MS Mass Spectrometry (ESI-MS) Salt_Formation->MS IR IR Spectroscopy Salt_Formation->IR Elemental_Analysis Elemental Analysis Salt_Formation->Elemental_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data Analysis (Representative)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar azetidine derivatives.

¹H NMR Spectroscopy

Table 1: Representative ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0t3H-CH₂CH₃
~1.8q2H-CH₂ CH₃
~3.8t2HAzetidine-H2/H4
~4.0t2HAzetidine-H2/H4
~5.0s (broad)1H-OH
~9.5s (broad)2H-NH₂⁺-

Note: Chemical shifts are referenced to a standard solvent signal. The protons on the azetidine ring (H2 and H4) are expected to be diastereotopic and may appear as distinct multiplets.

¹³C NMR Spectroscopy

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~8-CH₂C H₃
~30-C H₂CH₃
~55Azetidine-C2/C4
~70Azetidine-C3
IR Spectroscopy

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
2800-2400Broad, StrongN-H stretch (ammonium salt)
2970-2850MediumC-H stretch (aliphatic)
1600-1500MediumN-H bend (ammonium salt)
1100-1000StrongC-O stretch (tertiary alcohol)
Mass Spectrometry

Table 4: Representative Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Ion
102.09[M+H]⁺ (of the free base)

Note: In Electrospray Ionization (ESI) Mass Spectrometry, the observed ion would correspond to the protonated free base (3-Ethylazetidin-3-ol).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the purified compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₅H₁₂ClNO.

Table 5: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental %
C43.64(Expected value)
H8.79(Expected value)
Cl25.76(Expected value)
N10.18(Expected value)
O11.63(Expected value)

Conclusion

The structural elucidation of this compound requires a systematic approach combining synthesis, purification, and a suite of spectroscopic techniques. While specific experimental data for this compound is not publicly available, the methodologies and representative data presented in this guide, based on analogous azetidine structures, provide a robust framework for its characterization. The confirmation of its structure would rely on the congruent interpretation of data from ¹H and ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis.

An In-depth Technical Guide to the Alkylating Agent C5H12ClNO and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with the molecular formula C5H12ClNO, focusing on the prominent nitrogen mustard derivative, 2-[2-chloroethyl(methyl)amino]ethanol. As a degradation product of the chemotherapeutic agent mechlorethamine, this compound belongs to a class of potent alkylating agents known for their cytotoxicity. This document details the mechanism of action, which primarily involves the alkylation of DNA, leading to cell cycle arrest and apoptosis. While specific quantitative data for 2-[2-chloroethyl(methyl)amino]ethanol is limited in publicly available literature, this guide extrapolates from closely related nitrogen mustards to provide a robust framework for its study. Detailed experimental protocols for synthesis, purification, and analysis, as well as for assessing its biological effects, are presented. Furthermore, key signaling pathways implicated in the cellular response to this class of compounds are illustrated. This whitepaper aims to serve as a critical resource for researchers in oncology, toxicology, and drug development.

Chemical and Physical Properties

The molecular formula C5H12ClNO represents several isomers. The most studied of these is 2-[2-chloroethyl(methyl)amino]ethanol, a derivative of the nitrogen mustard family. A summary of its key chemical and physical properties, alongside those of its parent compound mechlorethamine, is presented in Table 1.

Property2-[2-chloroethyl(methyl)amino]ethanolMechlorethamine (N-Methyl-bis(2-chloroethyl)amine)
Molecular Formula C5H12ClNOC5H11Cl2N
Molecular Weight 137.61 g/mol [1]156.05 g/mol
CAS Number 51822-57-2[1]51-75-2
IUPAC Name 2-[2-chloroethyl(methyl)amino]ethanol[1]2-chloro-N-(2-chloroethyl)-N-methylethanamine
Synonyms N-Methyl-2-chloroethyl-2-hydroxyethylamine[1]HN2, Mustargen, Nitrogen Mustard[2]
Appearance Not specifiedWhite, crystalline, hygroscopic powder
Melting Point Not specified108-112 °C
Boiling Point 161.4 °C at 760 mmHg (Predicted)[3]Decomposes
Solubility Soluble in waterSoluble in water
LogP -0.4 (Predicted)[1]1.2

Table 1: Chemical and Physical Properties

Synthesis and Purification

Experimental Protocol: Synthesis of 2-[2-chloroethyl(methyl)amino]ethanol

Objective: To synthesize 2-[2-chloroethyl(methyl)amino]ethanol from N-methylethanolamine.

Materials:

  • N-methylethanolamine

  • Thionyl chloride (SOCl2)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-methylethanolamine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity and Mechanism of Action

2-[2-chloroethyl(methyl)amino]ethanol, as a nitrogen mustard derivative, is expected to exhibit significant cytotoxicity. The primary mechanism of action for this class of compounds is the alkylation of cellular macromolecules, with DNA being the most critical target.

DNA Alkylation

The biological activity is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine and the N3 position of adenine. In the case of bifunctional nitrogen mustards like mechlorethamine, a second chloroethyl arm can react to form inter- and intrastrand cross-links in the DNA. These DNA lesions disrupt DNA replication and transcription, ultimately leading to cell death.

DNA_Alkylation C5H12ClNO 2-[2-chloroethyl(methyl)amino]ethanol Aziridinium Aziridinium Ion (Reactive Intermediate) C5H12ClNO->Aziridinium Intramolecular cyclization DNA DNA Aziridinium->DNA Guanine Guanine (N7) Aziridinium->Guanine Alkylation Adenine Adenine (N3) Aziridinium->Adenine Alkylation DNA->Guanine DNA->Adenine Mono_adduct Mono-adduct Formation Guanine->Mono_adduct Adenine->Mono_adduct Crosslink Inter/Intrastrand Cross-link (for bifunctional analogs) Mono_adduct->Crosslink Replication_inhibition Inhibition of DNA Replication Crosslink->Replication_inhibition Transcription_inhibition Inhibition of Transcription Crosslink->Transcription_inhibition Cell_Death Cell Death Replication_inhibition->Cell_Death Transcription_inhibition->Cell_Death

Figure 1: DNA Alkylation Mechanism.

Cytotoxicity

The cytotoxic effects of 2-[2-chloroethyl(methyl)amino]ethanol can be quantified using various in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[2-chloroethyl(methyl)amino]ethanol in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-[2-chloroethyl(methyl)amino]ethanol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 2-[2-chloroethyl(methyl)amino]ethanol in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Quantitative Data (Hypothetical):

Cell LineIC50 (µM)
HeLaData not available
MCF-7Data not available
A549Data not available

Table 2: Hypothetical IC50 Values for 2-[2-chloroethyl(methyl)amino]ethanol. Note: Specific experimental data for this compound is not currently available in the public domain. The table is for illustrative purposes.

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like 2-[2-chloroethyl(methyl)amino]ethanol involves complex signaling pathways that can lead to cell cycle arrest and apoptosis.

Cell Cycle Arrest

DNA damage triggers the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2. This leads to the upregulation of cyclin-dependent kinase inhibitors (e.g., p21), resulting in cell cycle arrest, typically at the G1/S or G2/M transition. This provides the cell with time to repair the DNA damage.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the apoptotic machinery is activated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by the p53-mediated upregulation of pro-apoptotic Bcl-2 family members (e.g., Bax, Puma, Noxa), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Apoptosis_Signaling cluster_0 DNA Damage Response cluster_1 Cell Cycle Arrest cluster_2 Apoptosis C5H12ClNO 2-[2-chloroethyl(methyl)amino]ethanol DNA_Damage DNA Damage (Adducts, Cross-links) C5H12ClNO->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Bax_Puma Bax/Puma Upregulation p53->Bax_Puma CDK_Cyclin CDK/Cyclin Inhibition p21->CDK_Cyclin G1_S_Arrest G1/S Arrest CDK_Cyclin->G1_S_Arrest G2_M_Arrest G2/M Arrest CDK_Cyclin->G2_M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: DNA Damage-Induced Signaling.

Analytical Methods

The purity and identity of 2-[2-chloroethyl(methyl)amino]ethanol can be determined using standard analytical techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a sample of 2-[2-chloroethyl(methyl)amino]ethanol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Methodology:

  • Prepare a standard solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Set up a gradient elution method, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B (linear gradient)

    • 20-25 min: 5% B (re-equilibration)

  • Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value (e.g., 210 nm).

  • Inject the sample and analyze the chromatogram for the main peak and any impurities.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Column C18 Reverse-Phase Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram (Purity Assessment) Detection->Chromatogram

Figure 3: HPLC Analysis Workflow.

Conclusion

2-[2-chloroethyl(methyl)amino]ethanol, a compound with the molecular formula C5H12ClNO, is a nitrogen mustard derivative with potent cytotoxic properties. Its mechanism of action is predicated on the alkylation of DNA, which triggers cellular responses leading to cell cycle arrest and apoptosis. While specific experimental data for this compound remains scarce, this technical guide provides a comprehensive framework for its synthesis, analysis, and biological evaluation based on established knowledge of related nitrogen mustards. The detailed protocols and illustrated signaling pathways herein are intended to facilitate further research into this and similar compounds for potential applications in drug development and toxicology. Further investigation is warranted to elucidate the specific quantitative biological activities and the precise molecular targets of 2-[2-chloroethyl(methyl)amino]ethanol.

References

3-Ethylazetidin-3-ol Hydrochloride: An Analysis of Publicly Available Data on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no specific, detailed information regarding the mechanism of action for 3-Ethylazetidin-3-ol hydrochloride. While this compound is available from various chemical suppliers, dedicated pharmacological studies elucidating its biological targets and downstream signaling pathways have not been identified in the public domain.

This guide, therefore, aims to provide a transparent overview of the available information and contextualize the potential roles of the core azetidine scaffold based on related compounds.

General Information and Context

This compound is a small organic molecule belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their unique structural properties. The hydrochloride salt form is common for improving the solubility and stability of amine-containing compounds.

While the specific biological activity of this compound remains uncharacterized, the broader class of azetidine derivatives has been explored for various therapeutic applications. For instance, some azetidinone (a related structural class) derivatives have been investigated for antimicrobial and cholinesterase inhibitory activities. However, it is crucial to note that these findings for different molecules cannot be directly extrapolated to this compound without specific experimental validation.

The Azetidin-3-ol Scaffold in Drug Development

A key piece of information from related compounds, such as Azetidin-3-ol hydrochloride, is its use as a chemical linker.[1][2] Specifically, it has been identified as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs).[1][2]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic payload. The linker plays a critical role in the stability and efficacy of the ADC. A non-cleavable linker, such as one derived from an azetidin-3-ol scaffold, ensures that the cytotoxic drug is released only upon the degradation of the antibody within the target cell.

Below is a conceptual workflow for the general mechanism of an ADC utilizing a stable linker.

ADC_Workflow cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Fusion Payload Released Cytotoxic Payload Degradation->Payload Release Apoptosis Apoptosis Payload->Apoptosis Induction

Caption: Conceptual workflow of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

The logical relationship for PROTAC-mediated protein degradation is illustrated below.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound Target Target Protein Target_bound Target Protein Target->Target_bound E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase E3Ligase->E3Ligase_bound PROTAC_bound->E3Ligase_bound Target_bound->PROTAC_bound Ubiquitination Ubiquitination of Target Protein Target_bound->Ubiquitination Substrate E3Ligase_bound->Ubiquitination Catalysis Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Execution

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

References

Potential Biological Activities of 3-Ethylazetidin-3-ol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a hypothetical overview of the potential biological activities of 3-Ethylazetidin-3-ol hydrochloride. As of the date of this publication, no direct experimental data on the biological effects of this specific compound are available in the public domain. The information presented herein is extrapolated from studies on structurally similar azetidine derivatives and is intended to guide future research.

Introduction

This compound is a small, synthetic molecule belonging to the class of azetidines. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its presence in several bioactive compounds.[1] The rigid structure of the azetidine ring can impart favorable pharmacological properties, such as improved metabolic stability and binding affinity. This guide explores the potential therapeutic areas where this compound could be investigated, based on the known activities of analogous compounds.

Potential Therapeutic Areas and Mechanisms of Action

The azetidine scaffold is a key feature in a variety of biologically active molecules, suggesting that this compound could exhibit a range of pharmacological effects.[1][2]

Central Nervous System (CNS) Disorders

Azetidine derivatives have shown significant promise in the treatment of neurological and psychiatric conditions.[3] This is a primary area of interest for the investigation of this compound.

Structurally similar 3-hydroxyazetidine derivatives have been evaluated as inhibitors of gamma-aminobutyric acid (GABA) uptake transporters (GATs).[4] Inhibition of GAT-1, in particular, is a validated mechanism for anticonvulsant and anxiolytic drugs. Given the structural analogy, this compound could potentially modulate GABAergic neurotransmission by inhibiting GABA reuptake.

A study on 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives provided quantitative data on their affinity for GAT-1 and GAT-3.[4] While the substitution pattern differs from this compound, these data offer a starting point for structure-activity relationship (SAR) studies.

Table 1: GAT-1 and GAT-3 Inhibition by Structurally Related 3-Hydroxyazetidine Derivatives

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18b26.6 ± 3.3-
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative 18e-31.0 ± 4.7
Data extracted from a study on related azetidine derivatives[4].

Muscarinic acetylcholine receptors, particularly the M1 subtype, are key targets for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[5][6] The azetidine ring is a component of some muscarinic receptor agonists. It is plausible that this compound could interact with mAChRs, potentially as an agonist or antagonist, depending on its conformational presentation at the receptor binding site.

A simplified signaling pathway for the M1 muscarinic receptor, which is Gq-protein coupled, is depicted below.[7] An agonist binding to the M1 receptor would initiate this cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates Targets Agonist Agonist (e.g., Acetylcholine) Agonist->M1R Binds

Hypothetical M1 Muscarinic Receptor Signaling Pathway.
Anticancer Activity

Certain azetidine-containing compounds have demonstrated antiproliferative effects on cancer cells.[8] For instance, resveratrol analogues incorporating a 3-chloro-azetidin-2-one moiety have shown activity against human breast cancer cell lines.[8] Another example is a potent degrader of the estrogen receptor that features an azetidine base.[9] The potential for this compound to exhibit cytotoxic or cytostatic effects on cancer cells warrants investigation.

Proposed Experimental Workflows

To elucidate the potential biological activities of this compound, a systematic screening approach is recommended. The following workflows are proposed as a starting point for in vitro evaluation.

Workflow for CNS Activity Screening

This workflow outlines the initial steps to assess the potential of this compound to modulate key CNS targets.

CNS_Screening_Workflow start 3-Ethylazetidin-3-ol hydrochloride receptor_binding Primary Screening: Receptor Binding Assays start->receptor_binding gat_assay GABA Transporter (GAT-1, GAT-3) Radioligand Binding Assay receptor_binding->gat_assay machr_assay Muscarinic Receptor (M1-M5) Radioligand Binding Assay receptor_binding->machr_assay functional_assay Secondary Screening: Functional Assays gat_assay->functional_assay machr_assay->functional_assay gaba_uptake GABA Uptake Assay in Synaptosomes or Cell Lines functional_assay->gaba_uptake pi_turnover Phosphoinositide (PI) Turnover Assay (for M1, M3, M5) functional_assay->pi_turnover camp_assay cAMP Assay (for M2, M4) functional_assay->camp_assay hit_validation Hit Validation & SAR gaba_uptake->hit_validation pi_turnover->hit_validation camp_assay->hit_validation

Proposed workflow for in vitro CNS activity screening.

Methodology Overview:

  • Primary Screening (Receptor Binding Assays):

    • Objective: To determine if this compound binds to GABA transporters or muscarinic receptors.

    • General Protocol:

      • Prepare membrane fractions from cells expressing the target receptor/transporter or from brain tissue.

      • Incubate the membranes with a specific radioligand (e.g., [³H]tiagabine for GAT-1, [³H]QNB for mAChRs) in the presence of varying concentrations of this compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific radioligand binding.

  • Secondary Screening (Functional Assays):

    • Objective: To determine if the binding of the compound to the target results in a functional response (e.g., inhibition of uptake, receptor activation or blockade).

    • General Protocol (GABA Uptake Assay):

      • Use primary neuronal cultures, cultured cell lines expressing GAT-1, or synaptosomes.

      • Pre-incubate the cells/synaptosomes with this compound.

      • Add [³H]GABA and incubate for a short period.

      • Terminate the uptake by washing with ice-cold buffer.

      • Lyse the cells and measure the internalized radioactivity.

      • Determine the IC50 for the inhibition of GABA uptake.

Workflow for Anticancer Activity Screening

This workflow describes the initial steps to evaluate the potential antiproliferative effects of this compound.

Anticancer_Screening_Workflow start 3-Ethylazetidin-3-ol hydrochloride cytotoxicity_assay Primary Screening: Cytotoxicity/Cytostatic Assays start->cytotoxicity_assay cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, SKBR3, HeLa) cytotoxicity_assay->cell_lines viability_test Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo) cytotoxicity_assay->viability_test mechanism_studies Secondary Screening: Mechanism of Action Studies viability_test->mechanism_studies apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis target_identification Target Deconvolution apoptosis_assay->target_identification cell_cycle_analysis->target_identification

Proposed workflow for in vitro anticancer activity screening.

Methodology Overview:

  • Primary Screening (Cytotoxicity/Cytostatic Assays):

    • Objective: To determine if this compound reduces the viability or proliferation of cancer cells.

    • General Protocol (MTT Assay):

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for 48-72 hours.

      • Add MTT reagent to the wells and incubate to allow the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Synthesis Considerations

The synthesis of 3-substituted azetidin-3-ols is achievable through various synthetic routes, often starting from commercially available precursors. The development of efficient and scalable synthetic methods will be crucial for the further investigation of this compound and its analogues.

Conclusion

While there is currently no direct evidence for the biological activity of this compound, the prevalence of the azetidine scaffold in a wide range of bioactive molecules suggests that it is a promising candidate for further investigation. The most promising avenues for research appear to be in the areas of CNS disorders, particularly through the modulation of GABAergic and cholinergic systems, and in oncology. The experimental workflows proposed in this guide provide a rational starting point for elucidating the pharmacological profile of this compound. Any positive findings would warrant more extensive preclinical evaluation, including in vivo studies and detailed mechanism of action studies.

References

3-Ethylazetidin-3-ol Hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Among the myriad of functionalized azetidines, 3-Ethylazetidin-3-ol hydrochloride has emerged as a crucial pharmaceutical intermediate. Its unique three-dimensional structure and functional group presentation make it a valuable building block in the synthesis of complex therapeutic agents, most notably in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its role in the development of targeted therapies. Detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways are presented to support researchers in the field of drug discovery and development.

Introduction

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in contemporary drug discovery.[1] Their inherent ring strain and well-defined stereochemistry offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine motif can improve metabolic stability and other pharmacokinetic properties of a molecule.

This compound (CAS No: 935668-00-1) is a key building block that combines the azetidine core with a tertiary alcohol and an ethyl group at the 3-position. This substitution pattern is instrumental in creating specific interactions with protein targets and providing a vector for further chemical elaboration. This guide will delve into the technical aspects of this important intermediate, from its synthesis to its application in the synthesis of clinically relevant pharmaceuticals.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 935668-00-1
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the initial preparation of an N-protected azetidin-3-one, followed by a Grignard reaction to introduce the ethyl group, and finally, deprotection to yield the desired hydrochloride salt.

Overall Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection A Benzylamine + Epichlorohydrin B N-Benzyl-3-chloro-2-hydroxypropylamine A->B Ring Opening C 1-Benzylazetidin-3-ol B->C Intramolecular Cyclization D 1-Benzylazetidin-3-ol E N-Benzyl-azetidin-3-one D->E Swern or Dess-Martin Oxidation F N-Benzyl-azetidin-3-one G 1-Benzyl-3-ethylazetidin-3-ol F->G Nucleophilic Addition I 1-Benzyl-3-ethylazetidin-3-ol H Ethylmagnesium Bromide J This compound I->J Hydrogenolysis (Pd/C, H₂, HCl)

Synthetic workflow for this compound.
Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

This procedure is adapted from established methods for the synthesis of N-substituted azetidin-3-ols.[2][3]

  • Materials: Benzylamine, epichlorohydrin, triethylamine, tetrabutylammonium iodide, toluene, hexane.

  • Procedure:

    • To a solution of benzylamine in a suitable solvent, slowly add epichlorohydrin at a controlled temperature (e.g., 0-5 °C).

    • After the initial reaction, the intermediate N-benzyl-3-amino-1-chloropropan-2-ol is cyclized.

    • Dissolve the crude intermediate in triethylamine and add a catalytic amount of tetrabutylammonium iodide.

    • Reflux the mixture for approximately 13 hours.

    • After cooling, filter the precipitated triethylamine hydrochloride.

    • Evaporate the filtrate to obtain the crude product.

    • Recrystallize the crude product from a mixture of toluene and hexane to yield pure 1-benzylazetidin-3-ol.

Step 2: Synthesis of N-Benzyl-azetidin-3-one

The oxidation of the secondary alcohol to a ketone is a critical step.

  • Materials: 1-Benzylazetidin-3-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine, dichloromethane (DCM).

  • Procedure (Swern Oxidation):

    • Prepare a solution of oxalyl chloride in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO in DCM to the oxalyl chloride solution.

    • After stirring for a few minutes, add a solution of 1-benzylazetidin-3-ol in DCM.

    • Stir the reaction mixture at -78 °C for 15-30 minutes.

    • Add triethylamine to quench the reaction and then allow the mixture to warm to room temperature.

    • Add water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-azetidin-3-one.

Step 3: Synthesis of 1-Benzyl-3-ethylazetidin-3-ol

The introduction of the ethyl group is achieved via a Grignard reaction.[4]

  • Materials: N-Benzyl-azetidin-3-one, ethylmagnesium bromide solution in THF, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-benzyl-azetidin-3-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the ethylmagnesium bromide solution to the cooled solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-benzyl-3-ethylazetidin-3-ol.

Step 4: Synthesis of this compound

The final step is the removal of the N-benzyl protecting group.[5]

  • Materials: 1-Benzyl-3-ethylazetidin-3-ol, palladium on carbon (10% Pd/C), methanol, hydrochloric acid.

  • Procedure:

    • Dissolve 1-benzyl-3-ethylazetidin-3-ol in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Add a stoichiometric amount of hydrochloric acid.

    • Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric or slightly elevated pressure) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

Characterization and Analytical Data

While specific spectral data for this compound is not widely published, the following table provides expected and representative data based on the analysis of similar 3-substituted azetidin-3-ol derivatives.[6][7][8][9][10][11][12]

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and diastereotopic protons of the azetidine ring. The chemical shifts will be influenced by the protonation of the nitrogen.
¹³C NMR Resonances for the ethyl group carbons, the quaternary carbon at the 3-position, and the carbons of the azetidine ring.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the ammonium salt. C-H stretching and bending vibrations will also be present.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₅H₁₁NO) and characteristic fragmentation patterns.

Application in Pharmaceutical Synthesis: The Case of Baricitinib

This compound is a key intermediate in the synthesis of Baricitinib, an inhibitor of Janus kinases JAK1 and JAK2.[13][14] Baricitinib is used in the treatment of rheumatoid arthritis and other inflammatory conditions.[13] The azetidine moiety plays a crucial role in the binding of the drug to the active site of the JAK enzymes.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[15][16][17] This pathway is central to the regulation of the immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[16][18]

G cluster_0 cluster_1 cluster_2 Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_unphos STAT (inactive) JAK->STAT_unphos Phosphorylation Baricitinib Baricitinib (derived from 3-Ethylazetidin-3-ol) Baricitinib->JAK Inhibition STAT_phos pSTAT (active) STAT_dimer pSTAT Dimer STAT_phos->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

The JAK-STAT signaling pathway and the mechanism of action of Baricitinib.

Mechanism of Action of Baricitinib:

  • Cytokine Binding: Pro-inflammatory cytokines bind to their specific receptors on the cell surface.[19]

  • JAK Activation: This binding leads to the activation of Janus kinases (JAKs) associated with the receptors.[20]

  • STAT Phosphorylation: Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[14][21]

  • Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.[20]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and promote the transcription of genes involved in inflammation.[15]

  • Inhibition by Baricitinib: Baricitinib, synthesized using the 3-Ethylazetidin-3-ol core, acts as a potent and selective inhibitor of JAK1 and JAK2.[13][14] By blocking the activity of these enzymes, it prevents the phosphorylation of STATs, thereby interrupting the signaling cascade and reducing the production of inflammatory mediators.[19]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with a significant role in the synthesis of modern therapeutics. Its unique structural features make it an ideal building block for creating molecules with high affinity and selectivity for important biological targets. The synthetic routes to this intermediate are well-established, and its application in the synthesis of drugs like Baricitinib highlights its importance in addressing significant unmet medical needs in the treatment of inflammatory and autoimmune diseases. This technical guide provides the necessary information for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic and medicinal chemistry programs.

References

Azetidine-Containing Compounds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain imparts a unique three-dimensional geometry that offers a compelling combination of structural rigidity and metabolic stability. This technical guide provides an in-depth review of recent advances in the medicinal chemistry of azetidine-containing compounds, with a focus on their synthesis, biological activity, and therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.

Introduction to Azetidines in Drug Discovery

Azetidines have garnered significant attention in medicinal chemistry due to their ability to serve as versatile bioisosteres for other cyclic and acyclic functionalities. The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, as well as providing novel vectors for exploring chemical space. These attributes have led to the successful development of several azetidine-containing drugs and a growing pipeline of clinical candidates targeting a range of diseases, including cancer and inflammatory disorders.

Synthesis of Azetidine-Containing Compounds

The construction of the strained four-membered azetidine ring has historically presented a synthetic challenge. However, recent advancements in synthetic methodology have provided a diverse toolbox for medicinal chemists. Key strategies include intramolecular cyclizations, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.

General Synthetic Strategies

Several powerful methods for the synthesis of functionalized azetidines have been developed. These include:

  • Intramolecular Cyclization: This is one of the most common methods for constructing the azetidine ring. Typically, a 3-aminopropanol or a related derivative with a leaving group at the 3-position undergoes intramolecular nucleophilic substitution to form the four-membered ring.

  • [2+2] Cycloaddition: The reaction of an imine with an alkene or ketene can provide a direct route to the azetidine core. Photochemical methods have been particularly successful in this regard.

  • Ring Expansion of Aziridines: The ring expansion of activated aziridines with a one-carbon unit can also be an effective strategy for the synthesis of azetidines.

  • Functionalization of Pre-existing Azetidines: Commercially available or readily synthesized azetidines can be further functionalized at the nitrogen atom or at the C3-position to generate a library of analogues.

Azetidine-Containing Compounds as Therapeutic Agents

The unique structural and electronic properties of the azetidine ring have been exploited in the design of potent and selective inhibitors of various biological targets. Two prominent examples are the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and analogues of the potent antitumor agent TZT-1027.

Azetidine-Based STAT3 Inhibitors

The persistent activation of STAT3 is a hallmark of numerous human cancers, making it an attractive target for cancer therapy. A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors. These compounds have been shown to inhibit STAT3 DNA-binding activity and induce apoptosis in cancer cells harboring constitutively active STAT3.

CompoundTargetAssayIC50 (µM)KD (nM)Cell-based Activity (EC50, µM)Reference
5a STAT3EMSA0.55--[1][2]
5o STAT3EMSA0.38--[1][2]
8i STAT3EMSA0.34--[1][2]
7g STAT3EMSA-8800.9 - 1.9[1][2]
9k STAT3EMSA-9600.9 - 1.9[1][2]
H172 STAT3EMSA0.38 - 0.98--[3]
H182 STAT3EMSA0.38 - 0.98-1.0 - 1.9[3]

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant. EC50: Half-maximal effective concentration. EMSA: Electrophoretic Mobility Shift Assay.

Azetidine-Containing Analogues of TZT-1027

TZT-1027 (soblidotin) is a potent synthetic analogue of the natural product dolastatin 10, which exhibits powerful antitumor activity by inhibiting tubulin polymerization. To explore the structure-activity relationship and improve the therapeutic index of TZT-1027, analogues incorporating an azetidine moiety have been synthesized. These modifications aim to introduce conformational constraints and new interaction points with the biological target.

CompoundA549 IC50 (nM)HCT116 IC50 (nM)Reference
1a 2.22.1[4][5]
1b 15.612.4[4][5]
1c 8.77.5[4][5]
1d 3.93.1[4][5]
1e 6.55.8[4][5]
1f 28.321.7[4][5]
1g 12.19.8[4][5]
1h 45.238.6[4][5]
1i >100>100[4][5]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth in A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cell lines.

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The STAT3 signaling pathway plays a crucial role in tumor cell proliferation, survival, and angiogenesis. The pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, and translocation to the nucleus where it acts as a transcription factor for genes involved in tumorigenesis.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine/Growth Factor Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization TargetGenes Target Gene Expression STAT3_active->TargetGenes Nuclear Translocation Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition of Dimerization/ DNA Binding Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Angiogenesis Angiogenesis TargetGenes->Angiogenesis Cytokine Cytokine Cytokine->CytokineReceptor Cytokine/ Growth Factor Screening_Workflow cluster_workflow Screening Cascade for STAT3 Inhibitors Start Azetidine Compound Library PrimaryAssay Primary Screen: EMSA for STAT3 DNA Binding Start->PrimaryAssay HitIdentification Hit Identification (IC50 Determination) PrimaryAssay->HitIdentification CellBasedAssay Secondary Screen: Cell Proliferation Assay (e.g., MTT) HitIdentification->CellBasedAssay Active Compounds SelectivityAssay Selectivity Assays (STAT1, STAT5 EMSA) HitIdentification->SelectivityAssay Active Compounds LeadOptimization Lead Optimization CellBasedAssay->LeadOptimization Potent & Efficacious Compounds SelectivityAssay->LeadOptimization Selective Compounds

References

A Technical Guide to the Discovery and Synthesis of Novel Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry provide a compelling blend of structural rigidity and metabolic stability, making it a highly attractive component in the design of novel therapeutics.[1][3][4] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[5] This guide offers an in-depth overview of the key synthetic methodologies for creating substituted azetidines, their diverse therapeutic applications, and detailed protocols for their synthesis and evaluation.

I. Key Methodologies for the Synthesis of Substituted Azetidines

The construction of the strained four-membered azetidine ring has historically been a synthetic challenge.[3][6] However, recent advancements have furnished a diverse toolbox for medicinal chemists, moving beyond traditional methods to more efficient and versatile strategies.

Classical and Modern Synthetic Strategies:

  • Intramolecular Cyclization: A robust and reliable strategy, this method typically involves the cyclization of γ-amino alcohols. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the amine to form the azetidine ring.[5]

  • [2+2] and [3+1] Cycloadditions: These reactions are powerful for constructing the azetidine ring. For instance, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be mediated by visible light, offering mild reaction conditions and high functional group tolerance.[7][8] Similarly, [3+1] cycloadditions, such as the reaction of alkenyldiazoacetates and iminoiodinanes, provide access to substituted azetines, which are precursors to azetidines.[9]

  • Strain-Release Functionalization: This innovative approach utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The inherent ring strain serves as a driving force for reactions with various nucleophiles and electrophiles to generate 3-substituted azetidines.[1][7]

  • Palladium-Catalyzed C(sp³)–H Amination: This advanced method allows for the direct intramolecular conversion of a C-H bond into a C-N bond to form the azetidine ring. A directing group, such as a picolinamide, is often used to ensure regioselectivity.[1][10]

G General workflow for synthesis and evaluation of azetidine derivatives. cluster_synthesis Synthetic Pathway cluster_evaluation Evaluation Workflow Start Starting Materials (e.g., γ-amino alcohols, imines, ABBs) Method Key Synthetic Method (e.g., Cyclization, Cycloaddition, C-H Amination) Start->Method Azetidine Substituted Azetidine Core Method->Azetidine Purification Purification & Characterization Azetidine->Purification Screening Biological Screening (e.g., In vitro assays) Purification->Screening SAR SAR Analysis & Lead Optimization Screening->SAR Hit Hit Compound SAR->Hit

General workflow for azetidine synthesis and evaluation.

II. Therapeutic Applications and Structure-Activity Relationships

Azetidine derivatives have demonstrated significant potential across a wide range of therapeutic areas, acting as enzyme inhibitors, receptor modulators, and more.[4][11]

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it a critical target for anticancer drug development.[12][13] Azetidine amides, developed by optimizing a proline-based series, have emerged as potent small-molecule STAT3 inhibitors.[12][14] The switch from a five-membered proline ring to a four-membered azetidine ring resulted in a more than four-fold increase in potency against STAT3 DNA-binding activity.[13][14]

G Simplified JAK-STAT signaling pathway and inhibition by azetidine derivatives. cluster_membrane Cell Membrane Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Inhibitor Azetidine Inhibitor Dimer->Inhibitor Inhibition Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

JAK-STAT signaling and inhibition by azetidine derivatives.

Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors Data extracted from Electrophoretic Mobility Shift Assay (EMSA) results.[13][14]

Compound IDKey Structural FeaturesSTAT3 DNA-Binding IC₅₀ (µM)Selectivity vs. STAT1/STAT5
5a R-azetidine-2-carboxamide, Salicylate0.52 - 0.55Preferential for STAT3 over STAT1 and STAT5[13][14]
5o R-azetidine-2-carboxamide, Modified Salicylate0.38High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14]
6f R-azetidine-2-carboxamide, Benzoic Acid1.08High selectivity; IC₅₀ >20 µM for STAT1[14]
8q R-azetidine-2-carboxamide, Hydroxamic Acid0.77High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14]
9k R-azetidine-2-carboxamide, Heterocycle1.18High selectivity; IC₅₀ >20 µM for STAT1/STAT5[14]
Azetidine Derivatives as GABA Uptake Inhibitors

Azetidines have been successfully developed as conformationally constrained analogues of GABA, leading to potent inhibitors of GABA transporters (GATs).[12] Structure-activity relationship (SAR) studies have shown that potency is highly dependent on the substitution pattern.

  • Substitution at the 2-position: Azetidin-2-ylacetic acid derivatives with lipophilic moieties, such as a 4,4-diphenylbutenyl group, show high potency for GAT-1, with IC₅₀ values in the low micromolar range.[12][15]

  • Substitution at the 3-position: Azetidine-3-carboxylic acid derivatives (β-alanine analogs) also show inhibitory activity, with potency influenced by the N-substituent.[15]

Table 2: Activity of Azetidine-Based GAT Inhibitors [15]

CompoundKey Structural FeaturesGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
Azetidin-2-ylacetic acid derivative 4,4-diphenylbutenyl moiety2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01 ± 0.77-
12d Azetidine-3-carboxylic acid derivative-15.3 ± 4.5
18b 3-hydroxy-3-(4-methoxyphenyl)azetidine26.6 ± 3.3-
18e 3-hydroxy-3-(4-methoxyphenyl)azetidine-31.0 ± 4.7
Other Notable Applications
  • Antimicrobial Agents: Certain substituted phenyl azetidin-2-one derivatives have demonstrated antibacterial activity comparable to ampicillin.[5] Novel synthesized azetidines have shown potent activity against Staphylococcus aureus and Escherichia coli.[16]

  • CNS Disorders: The azetidine scaffold is being explored for treating neurological diseases like Parkinson's and depression.[17] Derivatives have been designed as triple reuptake inhibitors (TRIs) and dopamine antagonists.[11][18]

  • FFA2 Antagonists: A class of azetidines was developed as potent Free Fatty Acid Receptor 2 (FFA2) antagonists for mediating inflammatory responses, with optimized compounds showing nanomolar potency.[19]

III. Detailed Experimental Protocols

A. General Synthesis: Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure based on common methodologies.[5]

  • Activation of the Alcohol: Dissolve the N-protected γ-amino alcohol in an inert solvent (e.g., dichloromethane) and cool to 0°C. Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. Stir the reaction at 0°C and allow it to warm to room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Intramolecular Cyclization: Dissolve the resulting N-protected amino mesylate/tosylate in a polar aprotic solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C. Stir the mixture at room temperature or with gentle heating to induce cyclization.

  • Final Purification: After the reaction is complete, quench carefully with water and extract the product. Purify the crude product using column chromatography to yield the N-protected azetidine derivative. The protecting group can be removed under appropriate conditions if necessary.

B. Biological Assay: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol is a generalized procedure based on methodologies described for evaluating STAT3 inhibitors.[13][14][20]

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts or certain breast cancer cell lines).[13][14]

  • Probe Labeling: Synthesize and radiolabel a high-affinity sis-inducible element (hSIE) DNA probe, which binds specifically to STAT3 dimers.

  • Binding Reaction: In a reaction tube, pre-incubate the nuclear extract with increasing concentrations of the synthesized azetidine test compounds (or DMSO as a control) for 30 minutes at room temperature.

  • Probe Incubation: Add the radiolabeled hSIE probe to the mixture and incubate to allow the formation of STAT3:DNA complexes.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[14] The IC₅₀ value is determined as the compound concentration that causes a 50% reduction in STAT3:DNA binding compared to the control.

G Drug discovery workflow for azetidine-based inhibitors. cluster_discovery Discovery Phase cluster_optimization Optimization Phase Lib Compound Library (Azetidine Scaffolds) Screen High-Throughput Screening (HTS) Lib->Screen HitID Hit Identification Screen->HitID SAR SAR-Guided Synthesis HitID->SAR Hit-to-Lead LeadGen Lead Generation SAR->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Drug discovery workflow for azetidine-based inhibitors.

IV. Conclusion

The discovery and synthesis of novel azetidine derivatives represent a vibrant and rapidly advancing field in medicinal chemistry.[1][21] The unique structural and physicochemical properties of the azetidine ring offer significant advantages for the design of potent and selective therapeutic agents.[12] While traditional synthetic routes remain valuable, modern methods, including photochemical reactions and strain-release strategies, are enabling access to an unprecedented diversity of complex and densely functionalized azetidines.[7][8] For drug development professionals, the continued exploration of this privileged scaffold, powered by innovative synthetic chemistry, promises to deliver the next generation of therapies for a wide spectrum of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Ethylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a four-step process commencing from commercially available 1-Boc-3-hydroxyazetidine.

Overall Reaction Scheme

The synthetic pathway involves the initial oxidation of the starting material to the corresponding ketone, followed by a Grignard reaction to introduce the ethyl group at the C3 position. The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Overall Reaction Scheme A 1-Boc-3-hydroxyazetidine B 1-Boc-3-azetidinone A->B Oxidation (TEMPO, NaClO) C 1-Boc-3-ethylazetidin-3-ol B->C 1. EtMgBr, THF 2. aq. NH4Cl D 3-Ethylazetidin-3-ol C->D Deprotection (HCl) E This compound D->E HCl

Caption: Overall synthetic route to this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Yields are based on representative literature procedures for analogous transformations.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC/NMR)
11-Boc-3-azetidinone1-Boc-3-hydroxyazetidine171.199.898.9~90%>97%
21-Boc-3-ethylazetidin-3-ol1-Boc-3-azetidinone201.2710.598.9~84%>95%
3This compound1-Boc-3-ethylazetidin-3-ol137.615.965.5~92%>98%

Note: Theoretical yields are calculated based on a starting quantity of 10.0 g of 1-Boc-3-hydroxyazetidine for Step 1, and the theoretical product of the preceding step for subsequent steps.

Experimental Protocols

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. Strict anhydrous and inert atmosphere techniques are required for Step 2.

  • Strong acids and oxidizing agents are used. Handle with appropriate care.

Step 1: Synthesis of 1-Boc-3-azetidinone

This procedure details the oxidation of 1-Boc-3-hydroxyazetidine to the corresponding ketone using a TEMPO-catalyzed oxidation.[1]

Materials:

  • 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol)

  • Dichloromethane (CH₂Cl₂) (200 mL)

  • Potassium bromide (KBr) solution (9.1% w/v in water, 15.1 g)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) (0.18 g, 1.15 mmol)

  • Potassium bicarbonate (KHCO₃) (104 g)

  • Sodium hypochlorite (NaClO) solution (12% w/v in water, 86 g)

  • Deionized water (389 mL)

Procedure:

  • To a round-bottom flask, add 1-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) and dichloromethane (200 mL).

  • Cool the solution to a temperature between -15°C and 5°C using an appropriate cooling bath.

  • Slowly add the 9.1% potassium bromide solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) to the reaction mixture.

  • In a separate beaker, prepare a solution of potassium bicarbonate (104 g) and 12% sodium hypochlorite solution (86 g) in water (389 mL).

  • Add the freshly prepared KHCO₃/NaClO solution to the reaction mixture and stir vigorously for 30 minutes, maintaining the temperature between -15°C and 5°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-3-azetidinone as a solid.

Step 1 Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation Start Dissolve 1-Boc-3-hydroxyazetidine in CH2Cl2 Cool Cool to -15°C to 5°C Start->Cool Add_Reagents Add KBr solution and TEMPO Cool->Add_Reagents Add_Oxidant Add KHCO3/NaClO solution Add_Reagents->Add_Oxidant Stir Stir for 30 min Add_Oxidant->Stir Separate Separate organic layer Stir->Separate Extract Extract aqueous layer with CH2Cl2 Separate->Extract Combine_Wash Combine organic layers, wash with brine Extract->Combine_Wash Dry_Filter Dry over Na2SO4, filter Combine_Wash->Dry_Filter Concentrate Concentrate under vacuum Dry_Filter->Concentrate Product_1 1-Boc-3-azetidinone Concentrate->Product_1

Caption: Workflow for the synthesis of 1-Boc-3-azetidinone.

Step 2: Synthesis of 1-Boc-3-ethylazetidin-3-ol

This step involves the addition of an ethyl group to the ketone using a Grignard reagent.[2]

Materials:

  • 1-Boc-3-azetidinone (8.9 g, 52.0 mmol)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M solution in diethyl ether, ~21 mL, 62.4 mmol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Dissolve 1-Boc-3-azetidinone (8.9 g, 52.0 mmol) in anhydrous THF (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add the ethylmagnesium bromide solution (~21 mL, 62.4 mmol) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2 Workflow cluster_0 Grignard Reaction cluster_1 Workup and Purification Start Dissolve 1-Boc-3-azetidinone in anhydrous THF Cool_1 Cool to 0°C Start->Cool_1 Add_Grignard Add EtMgBr solution dropwise Cool_1->Add_Grignard Stir_RT Stir at room temperature for 1 hr Add_Grignard->Stir_RT Cool_2 Cool to 0°C Stir_RT->Cool_2 Quench Quench with sat. aq. NH4Cl Cool_2->Quench Extract Extract with diethyl ether Quench->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under vacuum Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product_2 1-Boc-3-ethylazetidin-3-ol Purify->Product_2

Caption: Workflow for the Grignard addition to form 1-Boc-3-ethylazetidin-3-ol.

Step 3: Synthesis of this compound

This final step involves the acidic removal of the Boc protecting group to yield the desired hydrochloride salt.[3][4]

Materials:

  • 1-Boc-3-ethylazetidin-3-ol (8.9 g, 44.2 mmol)

  • 4M HCl in 1,4-dioxane (55 mL, 221 mmol)

  • 1,4-Dioxane (50 mL)

  • Diethyl ether

Procedure:

  • Dissolve 1-Boc-3-ethylazetidin-3-ol (8.9 g, 44.2 mmol) in 1,4-dioxane (50 mL).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (55 mL, 221 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the resulting solid and wash it with diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain this compound as a white to off-white solid.

Step 3 Workflow cluster_0 Deprotection and Salt Formation cluster_1 Isolation Start Dissolve 1-Boc-3-ethylazetidin-3-ol in dioxane Add_HCl Add 4M HCl in dioxane Start->Add_HCl Stir Stir at room temperature for 2-4 hrs Add_HCl->Stir Filter Filter the precipitate Stir->Filter Wash Wash solid with diethyl ether Filter->Wash Dry Dry under vacuum Wash->Dry Product_3 This compound Dry->Product_3

Caption: Workflow for the deprotection and hydrochloride salt formation.

References

Application Notes and Protocols for 3-Ethylazetidin-3-ol Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylazetidin-3-ol hydrochloride is a small, synthetic heterocyclic compound featuring a strained four-membered azetidine ring. The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting desirable physicochemical properties to drug candidates.[1] Its rigid nature allows for a more defined orientation of substituents, which can lead to improved target binding and selectivity.[2] The presence of a hydroxyl group and an ethyl substituent at the 3-position offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR).

While specific biological data for this compound is not extensively published, its structural motifs suggest potential applications in several areas of drug discovery, including as a scaffold for kinase inhibitors, probes for central nervous system (CNS) targets, and as a building block for more complex molecules.[1][3] These application notes provide a practical guide for researchers looking to incorporate this compound into their discovery workflows.

Potential Applications and Rationale

The unique structural features of this compound make it an attractive starting point for several therapeutic areas:

  • Kinase Inhibition: The azetidine scaffold can serve as a rigid core to orient functional groups that interact with the ATP-binding site of kinases.[4] The hydroxyl group can act as a hydrogen bond donor or acceptor, a key interaction in many kinase inhibitor binding modes.

  • Central Nervous System (CNS) Drug Discovery: Small, rigid scaffolds are often sought after for CNS targets to improve blood-brain barrier penetration.[5][6] Azetidine-based compounds have been explored for their potential in treating a variety of CNS disorders.[3]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits against a variety of biological targets.

Experimental Protocols

The following protocols are representative methodologies that can be adapted for the evaluation of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a high-throughput time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against a specific kinase.[4]

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound serial_dilution Perform Serial Dilution of Test Compound prep_reagents->serial_dilution add_components Add Kinase, Substrate, and Test Compound to Plate serial_dilution->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagents incubate->stop_reaction read_plate Read Plate (TR-FRET) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (specific to the kinase)

  • This compound (or derivative)

  • HTRF Detection Reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound stock to create a concentration gradient.

  • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cancer cell lines.[7][8]

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate Overnight to Allow Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Various Concentrations of Compound incubate_adhere->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals with DMSO incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data

Caption: General workflow for an MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (or derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an early indication of its pharmacokinetic properties.[9][10]

Workflow for Metabolic Stability Assay

G prepare_mix Prepare Incubation Mix: - Liver Microsomes - Test Compound pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_timepoints Sample at Various Time Points (0, 5, 15, 30 min) initiate_reaction->sample_timepoints quench_reaction Quench Reaction with Acetonitrile sample_timepoints->quench_reaction protein_precipitation Centrifuge to Precipitate Proteins quench_reaction->protein_precipitation analyze_supernatant Analyze Supernatant by LC-MS/MS protein_precipitation->analyze_supernatant determine_clearance Determine Intrinsic Clearance (Clint) analyze_supernatant->determine_clearance

References

Application of 3-Ethylazetidin-3-ol HCl in the Synthesis of Novel Beta-Lactam Antibiotic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of organic synthesis and medicinal chemistry. A comprehensive literature search did not yield specific examples of the direct application of 3-Ethylazetidin-3-ol HCl in the synthesis of beta-lactam antibiotics. Therefore, the proposed applications and experimental details are intended to serve as a conceptual framework for researchers exploring novel beta-lactam structures.

Introduction

The relentless rise of antibiotic resistance necessitates the continuous development of new antibacterial agents. Beta-lactam antibiotics remain a cornerstone of antibacterial therapy, and the modification of their core structure or side chains is a proven strategy for overcoming resistance mechanisms and improving their pharmacological properties.[1] The substitution pattern on the azetidin-2-one (β-lactam) ring is crucial for biological activity.[1] Azetidine derivatives, in general, are valuable building blocks in medicinal chemistry due to their unique conformational properties and their role as precursors to more complex heterocyclic systems.[2]

3-Ethylazetidin-3-ol HCl is a chiral, functionalized azetidine that presents intriguing possibilities as a scaffold or precursor for novel beta-lactam antibiotic analogs. Its tertiary alcohol and ethyl group at the C3 position could impart unique steric and electronic properties to a final antibiotic molecule, potentially influencing its interaction with penicillin-binding proteins (PBPs) or its stability against β-lactamases. This document outlines two potential, hypothetical applications of 3-Ethylazetidin-3-ol HCl in this context.

Application 1: 3-Ethylazetidin-3-ol as a Precursor to a Novel 3-Ethyl-3-hydroxyazetidin-2-one

This proposed application utilizes 3-Ethylazetidin-3-ol as a starting material for the synthesis of a novel beta-lactam ring with substitution at the C3 position. The synthetic strategy involves the protection of the azetidine nitrogen, oxidation of the tertiary alcohol to a ketone, and subsequent transformation into the corresponding azetidin-2-one.

Proposed Synthetic Pathway

The overall proposed synthetic workflow is depicted below.

G A 3-Ethylazetidin-3-ol HCl B N-Boc-3-Ethylazetidin-3-ol A->B Boc2O, Et3N C N-Boc-3-Ethylazetidin-3-one B->C Dess-Martin Periodinane D Intermediate C->D Reagent X C->D E 3-Ethyl-3-hydroxyazetidin-2-one D->E D->E

Caption: Proposed synthesis of a 3-substituted beta-lactam.

Experimental Protocols

Protocol 1.1: N-protection of 3-Ethylazetidin-3-ol

  • To a solution of 3-Ethylazetidin-3-ol HCl (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 2.2 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-Ethylazetidin-3-ol.

Protocol 1.2: Oxidation to N-Boc-3-Ethylazetidin-3-one

This protocol is based on a standard Dess-Martin periodinane (DMP) oxidation.[3][4]

  • Dissolve N-Boc-3-Ethylazetidin-3-ol (1.0 eq) in dry DCM (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield N-Boc-3-Ethylazetidin-3-one.

Alternative: Swern Oxidation[5][6][7][8] This method can also be employed, especially for larger scale reactions, but requires cryogenic temperatures.

Protocol 1.3: Hypothetical Conversion to 3-Ethyl-3-hydroxyazetidin-2-one

The conversion of an azetidin-3-one to an azetidin-2-one is not a standard transformation and would likely require a multi-step process, such as a Baeyer-Villiger oxidation followed by further functional group manipulations. This remains an area for further research.

Hypothetical Quantitative Data
StepProductStarting MaterialAssumed Yield (%)Assumed Purity (%)
1.1N-Boc-3-Ethylazetidin-3-ol3-Ethylazetidin-3-ol HCl90-95>98
1.2N-Boc-3-Ethylazetidin-3-oneN-Boc-3-Ethylazetidin-3-ol85-92>97

Application 2: 3-Ethylazetidin-3-ol as a Precursor for a Novel C2-Substituted Carbapenem Side Chain

A more synthetically accessible application is the use of 3-Ethylazetidin-3-ol as a precursor for a novel side chain to be incorporated into an existing beta-lactam scaffold, such as that of a carbapenem. Carbapenems are a class of broad-spectrum beta-lactam antibiotics, and modifications at the C2 position are known to significantly impact their stability and antibacterial spectrum.[9]

Proposed Synthetic Pathway

This pathway involves the functionalization of the 3-hydroxyazetidine to introduce a thiol group, which can then be coupled to a carbapenem precursor.

G A N-Boc-3-Ethylazetidin-3-ol B N-Boc-3-Ethyl-3-mesyloxyazetidine A->B MsCl, Et3N C N-Boc-3-Ethyl-3-thioacetylazetidine B->C KSAc D 3-Ethyl-3-mercaptoazetidine C->D Acidic Hydrolysis F Novel Carbapenem Analog D->F DIPEA E Carbapenem Enol Phosphate E->F

Caption: Proposed synthesis of a C2-azetidinyl carbapenem.

Experimental Protocols

Protocol 2.1: Mesylation of N-Boc-3-Ethylazetidin-3-ol

  • Dissolve N-Boc-3-Ethylazetidin-3-ol (1.0 eq, from Protocol 1.1) in dry DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2.2: Thioacetate Formation

  • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.3 M).

  • Add potassium thioacetate (KSAc, 1.5 eq) and heat the mixture to 60-70 °C.

  • Stir for 4-6 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash several times with water to remove DMF.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain N-Boc-3-Ethyl-3-thioacetylazetidine.

Protocol 2.3: Deprotection to obtain the Thiol Side Chain

  • Dissolve the thioacetate from the previous step in methanol (0.2 M).

  • Bubble argon through the solution for 15 minutes to deoxygenate.

  • Add concentrated HCl (4-5 eq) and stir the mixture at room temperature for 8-12 hours under an inert atmosphere.

  • Monitor the reaction for the removal of both the Boc and acetyl groups.

  • Concentrate the reaction mixture in vacuo to obtain the crude 3-Ethyl-3-mercaptoazetidine hydrochloride salt. This is typically used immediately in the subsequent coupling reaction.

Protocol 2.4: Coupling with a Carbapenem Core

This protocol is analogous to established procedures for synthesizing carbapenems like Meropenem and Ertapenem.[9][10]

  • Dissolve the carbapenem enol phosphate precursor (e.g., 4-nitrobenzyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(diphenylphosphoryl)oxy]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate) (1.0 eq) in a suitable solvent such as acetonitrile or DMF under an inert atmosphere.

  • Cool the solution to -20 °C.

  • In a separate flask, dissolve the crude 3-Ethyl-3-mercaptoazetidine hydrochloride (1.2 eq) in the same solvent and add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Add the solution of the thiol side chain to the carbapenem precursor solution dropwise at -20 °C.

  • Stir the reaction mixture at low temperature for several hours until completion.

  • The final deprotection of the 4-nitrobenzyl ester (if used) is typically achieved by hydrogenolysis to yield the final carbapenem analog.

  • Purification is generally performed using reverse-phase chromatography.

Hypothetical Quantitative Data
StepProductStarting MaterialAssumed Yield (%)Assumed Purity (%)
2.1N-Boc-3-Ethyl-3-mesyloxyazetidineN-Boc-3-Ethylazetidin-3-ol95 (crude)-
2.2N-Boc-3-Ethyl-3-thioacetylazetidineN-Boc-3-Ethyl-3-mesyloxyazetidine75-85>95
2.33-Ethyl-3-mercaptoazetidine HClN-Boc-3-Ethyl-3-thioacetylazetidine90 (crude)-
2.4Novel Carbapenem AnalogCarbapenem Enol Phosphate50-60>98 (after purification)
Conclusion

While the direct application of 3-Ethylazetidin-3-ol HCl in beta-lactam synthesis is not documented, its structure suggests plausible utility as a precursor for novel antibiotic analogs. The hypothetical pathways presented here, based on well-established synthetic transformations, offer a starting point for research into new 3-substituted beta-lactams and C2-functionalized carbapenems. The synthesis and subsequent biological evaluation of such compounds could provide valuable insights into the structure-activity relationships of beta-lactam antibiotics and potentially lead to the discovery of new agents to combat bacterial resistance.

References

Application Notes and Protocols for 3-Ethylazetidin-3-ol Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Ethylazetidin-3-ol hydrochloride is a valuable heterocyclic building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The strained four-membered azetidine ring, combined with a tertiary alcohol and an ethyl group at the 3-position, offers a unique three-dimensional scaffold. This structural motif is of significant interest in drug discovery as it can impart desirable physicochemical properties such as improved solubility, metabolic stability, and binding affinity to target proteins. The secondary amine of the azetidine ring and the tertiary hydroxyl group serve as key functional handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including spirocyclic systems.

The azetidine scaffold is a privileged structure in medicinal chemistry, known to be a bioisosteric replacement for other cyclic and acyclic moieties. Its incorporation into drug candidates can lead to novel intellectual property and improved pharmacological profiles.

Key Applications:

  • Scaffold for Spirocyclic Compounds: The tertiary alcohol at the C3 position makes 3-ethylazetidin-3-ol a prime candidate for the synthesis of spirocyclic compounds. These structures are of great interest in drug design due to their rigid and three-dimensional nature, which can lead to enhanced target selectivity.

  • Introduction of 3D-Character into Flat Molecules: Incorporating the 3-ethylazetidin-3-ol motif can increase the sp³-character of a molecule, moving away from flat, aromatic structures. This is a current trend in medicinal chemistry to improve drug-like properties.

  • Synthesis of Novel Kinase Inhibitors and other Bioactive Molecules: The azetidine nitrogen can be functionalized to interact with key residues in enzyme active sites, such as the hinge region of kinases. The overall scaffold can be elaborated to target a wide range of biological targets.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are representative examples of common transformations performed on similar 3-substituted azetidin-3-ol scaffolds. These protocols are intended to serve as a starting point for the development of specific synthetic routes.

Protocol 1: N-Arylation of 3-Ethylazetidin-3-ol

This protocol describes a typical Buchwald-Hartwig amination reaction to introduce an aryl group onto the azetidine nitrogen.

Reaction Scheme:

N_Arylation cluster_reactants Reactants cluster_products Product Reactant1 3-Ethylazetidin-3-ol (as free base) Reagents Pd2(dba)3, Xantphos NaOtBu, Toluene, 100 °C Reactant2 Aryl-Br Product N-Aryl-3-ethylazetidin-3-ol Reagents->Product

N-Arylation Reaction Scheme

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Free Base Preparation: Dissolve this compound (1.0 eq) in a minimal amount of water and basify to pH > 10 with 1 M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add the free-based 3-Ethylazetidin-3-ol (1.0 eq) and the aryl bromide (1.1 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-ethylazetidin-3-ol.

Protocol 2: N-Acylation of 3-Ethylazetidin-3-ol

This protocol outlines a standard procedure for the acylation of the azetidine nitrogen using an acyl chloride.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Product Reactant1 3-Ethylazetidin-3-ol (as free base) Reagents Triethylamine DCM, 0 °C to rt Reactant2 Acyl-Cl Product N-Acyl-3-ethylazetidin-3-ol Reagents->Product

N-Acylation Reaction Scheme

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise to the suspension.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-acyl-3-ethylazetidin-3-ol.

Protocol 3: Synthesis of a Spiro-oxazolidinone Derivative

This protocol describes a potential pathway to a spirocyclic system via reaction with a chloroformate, which is a common strategy for forming oxazolidinones from amino alcohols.

Reaction Workflow:

Spiro_Synthesis Start 3-Ethylazetidin-3-ol (as free base) Intermediate N-Carbethoxy Intermediate Start->Intermediate N-Protection Reagent1 Ethyl Chloroformate Pyridine, DCM Product Spiro-oxazolidinone Intermediate->Product Intramolecular Cyclization Reagent2 NaH, THF

Spiro-oxazolidinone Synthesis Workflow

Materials:

  • 3-Ethylazetidin-3-ol (free base)

  • Ethyl chloroformate

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Protection: Dissolve 3-Ethylazetidin-3-ol (free base, 1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the N-carbethoxy intermediate, which can be used in the next step without further purification.

  • Cyclization: To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the N-carbethoxy intermediate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the spiro-oxazolidinone derivative.

Data Presentation

The following table summarizes representative quantitative data for the types of reactions described above, based on literature for similar azetidine derivatives. Note: This data is illustrative and actual results may vary.

Reaction TypeSubstrateReagentProductYield (%)Purity (%)Spectroscopic Data (¹H NMR, δ ppm)
N-Arylation 3-Azetidin-3-ol4-Bromotoluene1-(4-Methylphenyl)azetidin-3-ol75-85>957.10 (d, 2H), 6.80 (d, 2H), 4.50 (m, 1H), 3.80 (t, 2H), 3.40 (t, 2H), 2.25 (s, 3H)
N-Acylation 3-Azetidin-3-olBenzoyl chloride(3-Hydroxyazetidin-1-yl)(phenyl)methanone80-90>987.40-7.60 (m, 5H), 4.60 (m, 1H), 4.20 (t, 2H), 4.00 (t, 2H)
Spirocyclization N-Carbethoxy-3-ethylazetidin-3-olNaHEthyl-spiro[azetidine-3,5'-oxazolidin]-2'-one60-70>954.20 (q, 2H), 3.80 (t, 2H), 3.50 (t, 2H), 1.80 (q, 2H), 1.25 (t, 3H), 0.90 (t, 3H)

Signaling Pathway Diagram

Molecules derived from 3-ethylazetidin-3-ol can be designed to interact with various biological targets. For instance, N-acylated derivatives could be developed as inhibitors of protein kinases, which are key components of many signaling pathways implicated in diseases like cancer.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Inhibitor Azetidine-based Kinase Inhibitor Inhibitor->Kinase_A Inhibits

Inhibition of a Kinase Signaling Pathway

The diagram above illustrates a generic kinase signaling cascade. An azetidine-based inhibitor, synthesized from a building block like 3-ethylazetidin-3-ol, can be designed to bind to the ATP-binding site of a specific kinase (e.g., Kinase A), thereby blocking the downstream signaling events that lead to cellular responses such as proliferation. This is a common mechanism of action for many targeted cancer therapies.

Application Notes and Protocols: The Role of the 3-Ethylazetidin-3-ol Scaffold in the Development of Neurological Disease Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on 3-Ethylazetidin-3-ol hydrochloride in neurological disease treatment is not extensively available in public literature. These application notes, therefore, focus on the utility of the closely related azetidin-3-ol scaffold and its derivatives, which have shown significant promise, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), a key target in neurodegenerative disorders. This compound is presented here as a valuable starting material for the synthesis of such derivatives.

Introduction

Neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia represent a significant and growing global health burden. A key area of research in the pharmacotherapy of these conditions is the modulation of neurotransmitter systems to alleviate symptoms and potentially modify disease progression. One of the most promising targets is the nicotinic acetylcholine receptor (nAChR) system, which is crucial for cognitive functions like learning and memory.[1][2]

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry for developing central nervous system (CNS) active agents.[3][4][5] Its constrained three-dimensional nature can lead to improved selectivity and potency for specific receptor subtypes. Furthermore, derivatives of azetidin-3-ol have been successfully developed as potent nAChR modulators.[6][7][8] Specifically, 3-substituted azetidine derivatives have shown potential in preclinical models of neurological and psychiatric disorders.[9][10][11]

This document provides an overview of the application of the 3-ethylazetidin-3-ol core structure in the design and evaluation of novel compounds for the treatment of neurological diseases, with a focus on their activity as nAChR modulators.

Application Notes

Rationale for Targeting Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely distributed throughout the CNS and are involved in various physiological processes, including synaptic transmission, learning, memory, and attention.[1][12] Dysfunction of the cholinergic system, particularly the loss of nAChRs, is a well-established hallmark of Alzheimer's disease.[1][13] For instance, the α7 and α4β2 subtypes of nAChRs have been identified as key targets for therapeutic intervention.[14][15] Modulation of these receptors can enhance cholinergic signaling, which may lead to symptomatic improvement in cognitive function. Furthermore, activation of certain nAChR subtypes has been shown to have neuroprotective effects, potentially by reducing amyloid-beta (Aβ) toxicity.[1][16]

The 3-Ethylazetidin-3-ol Scaffold in CNS Drug Discovery

The 3-ethylazetidin-3-ol structure provides a versatile platform for the synthesis of novel CNS drug candidates. The azetidine ring offers a rigid core that can be functionalized at the nitrogen atom and the 3-position. The ethyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, which are critical for blood-brain barrier penetration and target engagement. The hydroxyl group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Mechanism of Action of Azetidine-Based nAChR Modulators

Derivatives of the azetidin-3-ol scaffold can be designed to act as:

  • Agonists/Partial Agonists: These molecules bind to the orthosteric site of nAChRs, mimicking the action of the endogenous neurotransmitter acetylcholine to open the ion channel.

  • Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor that is distinct from the agonist binding site.[14][17] They do not activate the receptor on their own but enhance the effect of the endogenous agonist.[14][17] This can be a more subtle and potentially safer way to modulate receptor activity.[17]

The activation of nAChRs by these modulators can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are involved in promoting cell survival and neuroprotection.[1][16]

Data Presentation

The following table summarizes the in vitro binding and functional data for several representative 3-substituted azetidine derivatives that act as nAChR modulators. This data illustrates the potential for developing potent and selective compounds from the azetidine scaffold.

Compound IDnAChR SubtypeAssay TypeValueUnitReference
Azetidine 13 α4β2Binding Affinity (Ki)0.6-15.4nM[6]
α4β2Agonist (EC50)43nM[6]
α4β2Inactivation (IC50)32nM[6]
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) α4β2Binding Affinity (Ki)1.21nM[7]
Azetidine Analogue of Nicotine Nicotine ReceptorBinding Affinity (Kd)0.07nM[18]
Sazetidine-A Analogue 11 α4β2Binding Affinity (Ki)1.3nM[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2) using a radiolabeled ligand.[19][20][21]

1. Materials and Reagents:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain tissue).[19]

  • Radioligand (e.g., [³H]cytisine for α4β2 nAChRs).[20]

  • Test compound (e.g., a derivative of this compound).

  • Unlabeled competitor for non-specific binding (e.g., nicotine).[19]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[19]

  • Glass fiber filters (pre-soaked in polyethyleneimine).[19]

  • 96-well plates.

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the following in order: binding buffer, test compound at various concentrations (or unlabeled competitor for non-specific binding, or buffer for total binding), cell membrane preparation, and finally the radioligand at a concentration close to its Kd.[19]

  • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[19]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[21]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux Assay)

This protocol describes a method to assess the functional activity (agonist or PAM) of a test compound at nAChRs by measuring changes in intracellular calcium levels using a fluorescent dye.[22]

1. Materials and Reagents:

  • Cell line stably expressing the nAChR subtype of interest (e.g., Neuro-2a or HEK293 cells).[22]

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Calcium 6).[22]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound.

  • Known nAChR agonist (e.g., acetylcholine or nicotine).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

2. Procedure:

  • Plate the cells in the 96-well plates and grow to confluency.[22]

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for 1-2 hours at 37°C.[22]

  • Wash the cells with assay buffer.

  • To determine agonist activity, add serial dilutions of the test compound to the wells and measure the fluorescence signal over time using the plate reader.

  • To determine PAM activity, pre-incubate the cells with the test compound for a few minutes, then add a sub-maximal concentration (e.g., EC20) of the known agonist and measure the fluorescence signal.

3. Data Analysis:

  • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 and maximum efficacy (Emax).

  • For PAM activity, compare the agonist-induced response in the presence and absence of the test compound. A potentiation of the agonist response indicates PAM activity.

Visualizations

experimental_workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation synthesis Synthesis of 3-Ethylazetidin-3-ol Hydrochloride Derivatives binding_assay Radioligand Binding Assay (Affinity - Ki) synthesis->binding_assay functional_assay Functional Assay (Efficacy - EC50) binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Studies functional_assay->sar sar->synthesis adme ADME/Tox Profiling (Solubility, Permeability, etc.) sar->adme pk Pharmacokinetics (Brain Penetration) adme->pk efficacy Efficacy in Animal Models of Neurological Disease pk->efficacy nAChR_signaling_pathway cluster_0 Neuronal Membrane nAChR α7 nAChR calcium Ca²⁺ Influx nAChR->calcium ligand Azetidine Derivative (Agonist) ligand->nAChR pi3k PI3K calcium->pi3k akt Akt pi3k->akt bad Bad (pro-apoptotic) akt->bad inhibition bcl2 Bcl-2 (anti-apoptotic) akt->bcl2 activation bad->bcl2 inhibition survival Neuronal Survival & Neuroprotection bcl2->survival

References

Application Notes and Protocols for Aqueous Reaction Systems Using 3-Ethylazetidin-3-ol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general chemical properties of azetidine derivatives and related compounds. Due to limited specific experimental data for 3-Ethylazetidin-3-ol hydrochloride in aqueous systems, these protocols are intended to be illustrative and should be optimized for specific research applications.

Introduction

This compound is a unique heterocyclic compound featuring a strained four-membered azetidine ring, a tertiary alcohol, and an ethyl substituent. The hydrochloride salt form suggests good solubility in aqueous media, making it an attractive building block for various applications in drug discovery and bioconjugation where reactions in aqueous environments are often preferred.[1][2][3] The strained azetidine ring can undergo selective ring-opening reactions, and the secondary amine within the ring is a versatile handle for functionalization.[4][5][6] This document provides detailed application notes and hypothetical protocols for the use of this compound in aqueous reaction systems.

Physicochemical Properties and Handling

A summary of the expected physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound.

Table 1: Physicochemical Properties of this compound (and related compounds)

PropertyValue/InformationSource
Molecular FormulaC₅H₁₂ClNOSupplier Data
Molecular Weight137.61 g/mol Supplier Data
AppearanceWhite to off-white solidSupplier Data
Melting Point90-92 °C (for 3-Hydroxyazetidine HCl)[3]
SolubilitySoluble in water, DMSO, Methanol (for 3-Hydroxyazetidine HCl)[2][3]
StorageStore at room temperature in a dry, well-ventilated place. Keep container tightly closed. Hygroscopic.[3]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Due to its hygroscopic nature, minimize exposure to atmospheric moisture.

Applications in Aqueous Systems

The presence of a secondary amine and a hydroxyl group in this compound allows for a variety of chemical transformations. In aqueous media, the primary application is expected to be the functionalization of the azetidine nitrogen.

N-Alkylation and N-Arylation Reactions

The secondary amine of the azetidine ring can be alkylated or arylated to introduce various substituents. These reactions are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds.[7] Performing these reactions in water or aqueous co-solvent systems offers a greener and often more practical alternative to purely organic solvents.

N-Acylation and N-Sulfonylation Reactions

Acylation and sulfonylation of the azetidine nitrogen are common methods to introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors or acceptors, influencing molecular recognition and binding affinity to biological targets.

Bioconjugation

As a small, polar, and functionalizable molecule, this compound can serve as a linker or building block in bioconjugation chemistry.[8][9][10] After appropriate activation, it can be conjugated to proteins, peptides, or other biomolecules in aqueous buffers.

Experimental Protocols

The following are detailed, hypothetical protocols for key aqueous reactions involving this compound. Researchers should perform small-scale test reactions to optimize conditions such as pH, temperature, and reaction time for their specific substrates.

Protocol 1: Aqueous N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound with a water-soluble alkyl halide in an aqueous basic solution.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in deionized water (10-20 mL per gram of starting material).

  • Basification: To the stirred solution, add sodium bicarbonate (2.5 eq.) or potassium carbonate (2.0 eq.) portion-wise at room temperature. Stir until the base is fully dissolved and effervescence ceases. This neutralizes the hydrochloride and deprotonates the azetidine nitrogen.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the reaction mixture. If the alkyl halide is not water-soluble, a co-solvent such as ethanol or acetonitrile may be added (e.g., 1:1 water:co-solvent).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous solution with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated 3-Ethylazetidin-3-ol.

Table 2: Hypothetical Data for Aqueous N-Alkylation

Alkyl HalideBaseTemperature (°C)Time (h)Yield (%)
Benzyl BromideNaHCO₃251285
Methyl IodideK₂CO₃25692
3-BromopropionitrileNaHCO₃40878
Protocol 2: Aqueous N-Acylation with an Acyl Chloride

This protocol outlines a Schotten-Baumann type reaction for the N-acylation of this compound in a biphasic aqueous-organic system.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in deionized water (10 mL) in a round-bottom flask. Add an equal volume of dichloromethane.

  • Basification: Cool the biphasic mixture to 0 °C in an ice bath. Add a 2 M aqueous solution of sodium hydroxide (2.5 eq.) dropwise with vigorous stirring.

  • Addition of Acylating Agent: In a separate container, dissolve the acyl chloride (1.1 eq.) in a small amount of dichloromethane. Add this solution dropwise to the vigorously stirred reaction mixture at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with 1 M HCl (1 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated 3-Ethylazetidin-3-ol.

Table 3: Hypothetical Data for Aqueous N-Acylation

Acyl ChlorideBaseTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideNaOH0 to 25290
Benzoyl ChlorideKOH0 to 25388
Cyclopropanecarbonyl chlorideNaOH0 to 252.582

Visualizations

Experimental Workflow for Aqueous N-Alkylation

experimental_workflow start Start dissolve Dissolve 3-Ethylazetidin-3-ol HCl in Deionized Water start->dissolve basify Add Base (e.g., NaHCO₃) and Stir dissolve->basify add_reagent Add Alkyl Halide basify->add_reagent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Work-up (Extraction with Organic Solvent) react->workup purify Purification (Column Chromatography) workup->purify product N-Alkylated Product purify->product

Caption: Workflow for the aqueous N-alkylation of this compound.

Hypothetical Signaling Pathway Inhibition

Azetidine derivatives are often explored as inhibitors of various enzymes in signaling pathways. The following diagram illustrates a hypothetical scenario where a functionalized derivative of 3-Ethylazetidin-3-ol acts as an inhibitor of a kinase in a cellular signaling cascade.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression inhibitor Functionalized 3-Ethylazetidin-3-ol Derivative inhibitor->kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical azetidine derivative.

References

Application Note and Protocol: A Scalable Synthetic Route to 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a scalable, multi-step synthesis for the preparation of 3-Ethylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The protocol is designed for laboratory and pilot-plant scale production, focusing on commercially available starting materials and robust reaction conditions. The synthesis involves the preparation of a key N-protected 3-azetidinone intermediate, followed by a Grignard reaction to introduce the ethyl group, and subsequent deprotection and salt formation.

Introduction

Azetidine scaffolds are increasingly incorporated into modern drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity. Specifically, 3-substituted azetidinols are crucial intermediates for a variety of pharmacologically active compounds. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, a key intermediate for further chemical elaboration. The described synthetic strategy is based on established methodologies for the preparation of analogous azetidine derivatives, ensuring a high probability of success and scalability.

Overall Synthetic Scheme

The proposed synthetic route commences with the protection of 3-azetidinol, followed by oxidation to the corresponding 3-azetidinone. A Grignard reaction with ethylmagnesium bromide introduces the desired ethyl group at the C3 position, yielding the protected 3-ethylazetidin-3-ol. Finally, deprotection and treatment with hydrochloric acid afford the target compound, this compound.

A 3-Azetidinol B N-Boc-3-hydroxyazetidine A->B Boc₂O, Et₃N DCM C N-Boc-azetidin-3-one B->C Dess-Martin Periodinane DCM D N-Boc-3-ethylazetidin-3-ol C->D EtMgBr THF E 3-Ethylazetidin-3-ol hydrochloride D->E HCl in Dioxane cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: Deprotection and Salt Formation A Charge Reactor with 3-Azetidinol HCl, DCM, Et₃N B Add Boc₂O solution A->B C Reaction at RT, 16h B->C D Work-up and Concentration C->D E Dissolve N-Boc-3-hydroxyazetidine in DCM D->E Product from Step 1 F Add Dess-Martin Periodinane E->F G Reaction at RT, 2-3h F->G H Quench and Work-up G->H I Purification H->I J Dissolve N-Boc-azetidin-3-one in THF I->J Product from Step 2 K Add EtMgBr at 0°C J->K L Reaction at RT, 2h K->L M Quench and Work-up L->M N Dissolve N-Boc-3-ethylazetidin-3-ol M->N Product from Step 3 O Add HCl in Dioxane N->O P Reaction at RT, 2-4h O->P Q Precipitation, Filtration, and Drying P->Q

Application Notes and Protocols for 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3-Ethylazetidin-3-ol hydrochloride (CAS No. 935668-00-1). The information herein is compiled from various supplier data and safety information for structurally related compounds. Researchers should always consult a comprehensive Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before use.

Product Information and Physical Properties

This compound is a specialty chemical, often used as a building block in medicinal chemistry and drug discovery. Its azetidine ring system is a valuable scaffold for the synthesis of novel therapeutic agents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 935668-00-1-
Molecular Formula C₅H₁₂ClNO-
Molecular Weight 137.61 g/mol -
Appearance White to off-white solidGeneric supplier data
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available. Likely soluble in water and polar organic solvents like methanol and DMSO.Inferred from similar hydrochloride salts of small amine-containing molecules.
Purity ≥97%Typical purity from commercial suppliers.

Safety, Handling, and Storage Procedures

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally similar compounds suggest that it should be handled with care in a laboratory setting. The following procedures are recommended.

Hazard Identification and Personal Protective Equipment (PPE)

Based on predicted GHS classifications for similar compounds, this compound may be classified as follows:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage Procedures
  • Short-term Storage (1-2 weeks): Store at room temperature (20-25°C) in a dry, well-ventilated area.

  • Long-term Storage (months to years): For extended stability, it is recommended to store the compound at -20°C.

  • Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

  • Store away from strong oxidizing agents.

Experimental Protocols

The following is a representative, hypothetical experimental protocol for the use of this compound in a common synthetic transformation, such as an N-acylation reaction. This protocol is for illustrative purposes only and should be adapted and optimized for specific research needs.

Representative N-Acylation of 3-Ethylazetidin-3-ol

Objective: To synthesize N-acetyl-3-ethylazetidin-3-ol.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Acetyl chloride (AcCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acetyl-3-ethylazetidin-3-ol.

Visualized Workflows

The following diagrams illustrate the recommended handling and storage procedures and a decision-making process for troubleshooting storage issues.

G cluster_receiving Receiving and Initial Inspection cluster_handling Safe Handling Protocol cluster_storage Storage A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity and Quantity B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D Proceed to Handling E Work in a Ventilated Fume Hood D->E F Weigh Required Amount E->F G Tightly Seal Container After Use F->G H Short-Term Storage (Room Temperature, Dry) G->H < 2 Weeks I Long-Term Storage (-20°C, Dry) G->I > 2 Weeks

Caption: Workflow for Receiving, Handling, and Storing this compound.

G cluster_check Troubleshooting A Compound appears clumped or discolored B Is the container properly sealed? A->B C Was the compound stored in a dry environment? B->C Yes F Seal container tightly. B->F No D Reseal container and store with desiccant. C->D No E Consider compound for re-analysis before use. C->E Yes

Caption: Decision Tree for Troubleshooting Storage Issues.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethylazetidin-3-ol hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a multi-step synthesis starting from a suitable N-protected azetidin-3-one. The key steps typically include:

  • Grignard reaction: Addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to an N-protected azetidin-3-one to form the tertiary alcohol.

  • Deprotection: Removal of the nitrogen protecting group (e.g., Boc, Cbz).

  • Salt formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.

Q2: My Grignard reaction is resulting in low yields of the desired 3-ethylazetidin-3-ol. What are the likely causes?

Low yields in the Grignard reaction are a common issue. Potential causes include:

  • Poor quality of Grignard reagent: The Grignard reagent may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or high-quality commercial Grignard reagents.

  • Presence of water: Water will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side reactions: Enolization of the azetidin-3-one starting material can compete with the nucleophilic addition. This is more likely with sterically hindered ketones or certain protecting groups.

  • Incorrect reaction temperature: The reaction temperature needs to be carefully controlled. Typically, the Grignard addition is performed at a low temperature (e.g., 0 °C or below) and then allowed to warm to room temperature.

Q3: I am observing significant amounts of byproducts during the deprotection step. How can I minimize these?

The choice of deprotection conditions is critical and depends on the N-protecting group used.

  • For Boc deprotection: Incomplete reaction can occur if the acid (e.g., TFA, HCl) concentration is too low or the reaction time is too short. Conversely, harsh acidic conditions can sometimes lead to ring-opening or other side reactions.

  • For Cbz deprotection: Hydrogenolysis is a common method. Inefficient catalyst (e.g., Pd/C) or insufficient hydrogen pressure can lead to incomplete deprotection. The presence of catalyst poisons can also deactivate the catalyst.

Q4: How can I effectively purify the final this compound product?

Purification of the final product is often achieved through recrystallization. A common solvent system for recrystallization is a mixture of methanol and ethyl acetate. The crude product is dissolved in a minimal amount of hot methanol, and ethyl acetate is then added until the solution becomes cloudy. Upon cooling, the purified hydrochloride salt should crystallize out.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction Step

This guide provides a systematic approach to troubleshooting low yields in the synthesis of N-protected 3-ethylazetidin-3-ol.

Troubleshooting Workflow

Low_Yield_Grignard start Low Yield in Grignard Reaction check_reagent Check Grignard Reagent Quality start->check_reagent check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Reaction Temperature start->optimize_temp check_sm Assess Starting Material Purity start->check_sm solution_reagent Use Fresh or Titrated Grignard Reagent check_reagent->solution_reagent Degraded? solution_conditions Oven-dry Glassware & Use Anhydrous Solvents check_conditions->solution_conditions Moisture Present? solution_temp Perform Reaction at Low Temperature (e.g., 0°C) optimize_temp->solution_temp Too High? solution_sm Purify Azetidin-3-one Starting Material check_sm->solution_sm Impurities Detected?

Caption: Troubleshooting workflow for low yield in the Grignard reaction step.

Quantitative Data Comparison

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Grignard Reagent1.2 eq1.5 eq10-15%
TemperatureRoom Temperature0 °C to RT15-25%
SolventAnhydrous THFAnhydrous THF-
Issue 2: Incomplete Deprotection or Side Reactions

This section addresses challenges related to the removal of the nitrogen-protecting group.

Logical Relationship of Deprotection Issues

Deprotection_Issues cluster_boc Boc Protecting Group cluster_cbz Cbz Protecting Group issue Deprotection Issues boc_incomplete Incomplete Reaction issue->boc_incomplete boc_side_reactions Side Reactions issue->boc_side_reactions cbz_incomplete Incomplete Reaction issue->cbz_incomplete solution_boc_incomplete Increase Acid Concentration or Reaction Time boc_incomplete->solution_boc_incomplete solution_boc_side Use Milder Acidic Conditions boc_side_reactions->solution_boc_side solution_cbz_incomplete Check Catalyst Activity & H2 Pressure cbz_incomplete->solution_cbz_incomplete

Caption: Common issues and solutions for Boc and Cbz deprotection.

Comparison of Deprotection Conditions for N-Boc-3-ethylazetidin-3-ol

ReagentSolventTemperatureTimeObserved Outcome
4M HCl in DioxaneDioxaneRoom Temp2h>95% Conversion
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1h>95% Conversion

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-ethylazetidin-3-ol
  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen), add ethylmagnesium bromide (1.2-1.5 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-ethylazetidin-3-ol.

Protocol 2: Deprotection and Salt Formation
  • Dissolve N-Boc-3-ethylazetidin-3-ol (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a methanol/ethyl acetate solvent system to yield the purified product.

Experimental Workflow Diagram

Synthesis_Workflow start N-Boc-azetidin-3-one grignard Grignard Reaction (Ethylmagnesium Bromide, THF) start->grignard intermediate N-Boc-3-ethylazetidin-3-ol grignard->intermediate deprotection Deprotection (4M HCl in Dioxane) intermediate->deprotection product This compound deprotection->product

Caption: Overall synthetic workflow for this compound.

Technical Support Center: Purification of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Ethylazetidin-3-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route, which typically involves the reaction of an ethylamine derivative with an epichlorohydrin precursor followed by cyclization. Potential impurities include:

  • Unreacted starting materials: Such as N-protected or activated ethylamine precursors and epichlorohydrin-related reagents.

  • Polymeric by-products: Formed from the reaction of multiple amine and epichlorohydrin molecules.[1]

  • Diol impurities: Arising from the hydrolysis of the epoxide ring before or after cyclization.

  • Regioisomeric by-products: Formation of a 5-membered pyrrolidine ring is a common side reaction in azetidine synthesis.[2]

  • Residual solvents: Solvents used in the synthesis and work-up procedures.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or residual starting materials. Amine compounds can be susceptible to air oxidation over time.[3] To address this, you can try recrystallization with the addition of a small amount of activated charcoal to adsorb the colored impurities. Ensure that the purification and subsequent storage are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of fine crystals or an oil, which can trap impurities and be difficult to isolate. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[4]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of your compound and quantifying impurities. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified reversed-phase column may provide the best separation.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified compound and can also be used to identify and quantify impurities if their signals are resolved.

Troubleshooting Guides

Problem: Presence of Starting Material Impurities
Symptom Possible Cause Troubleshooting Steps
¹H NMR shows signals corresponding to unreacted ethylamine or epichlorohydrin derivatives.Incomplete reaction or inefficient removal during work-up.1. Optimize Reaction: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature. 2. Aqueous Wash: Perform an acidic aqueous wash to remove any unreacted amine starting materials. 3. Column Chromatography: Use flash column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (see Experimental Protocols).
Problem: Product is an Oil or Fails to Crystallize
Symptom Possible Cause Troubleshooting Steps
The product oils out upon cooling during recrystallization.The compound is "crashing out" of solution too quickly, or the solvent is not ideal.1. Slow Cooling: Ensure the crystallization mixture cools slowly. You can insulate the flask to slow down the cooling rate. 2. Solvent System: Try a different solvent or a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and slowly add an anti-solvent (like diethyl ether or ethyl acetate) until turbidity is observed, then heat to redissolve and cool slowly.[4] 3. Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
The product remains in solution even after cooling.Too much solvent was used, or the chosen solvent is too good at room temperature.1. Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to recrystallize again. 2. Add Anti-solvent: If using a single solvent, carefully add an anti-solvent in which your compound is insoluble to induce precipitation.

Data Presentation

Table 1: Example Recrystallization Solvent Screening Data
Solvent/System Solubility (Hot) Solubility (Cold) Crystal Quality Yield (%) Purity (Post-Recrystallization)
IsopropanolHighLowGood (needles)User DataUser Data
Ethanol/Water (9:1)HighModerateFair (small plates)User DataUser Data
Methanol/Ethyl AcetateHigh (in Methanol)Low (with Ethyl Acetate)Good (prisms)User DataUser Data
AcetonitrileModerateLowPoor (powder)User DataUser Data
Table 2: Example Flash Column Chromatography Purification Data
Stationary Phase Eluent System Rf of Product Rf of Major Impurity Yield (%) Purity (Post-Chromatography)
Silica GelDichloromethane/Methanol (95:5)0.30.5User DataUser Data
Silica GelDichloromethane/Methanol with 1% Triethylamine0.350.55User DataUser Data
Alumina (Basic)Ethyl Acetate/Methanol (98:2)0.40.2User DataUser Data

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. Alcohols such as isopropanol or ethanol are good starting points for amine hydrochlorides.[4][7]

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from less polar or more polar impurities. Due to its polar nature, a polar eluent system is required.

  • Stationary Phase and Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, select an appropriate solvent system. For polar compounds on silica gel, a mixture of a chlorinated solvent and an alcohol (e.g., dichloromethane/methanol) is a good starting point.[8] Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape of amines.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_outcome Final Product start Crude 3-Ethylazetidin-3-ol HCl analysis Purity Assessment (TLC, HPLC, NMR) start->analysis recrystallization Recrystallization analysis->recrystallization High initial purity / Crystalline solid chromatography Column Chromatography analysis->chromatography Complex mixture / Oily product pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Low Purity after Initial Purification impurity_type Identify Impurity Type (NMR/LC-MS) start->impurity_type less_polar Less Polar Impurity impurity_type->less_polar Higher Rf on TLC more_polar More Polar Impurity impurity_type->more_polar Lower Rf on TLC starting_material Unreacted Starting Material impurity_type->starting_material Characteristic signals solution_less_polar Recrystallize from a less polar solvent system or use normal phase chromatography. less_polar->solution_less_polar solution_more_polar Recrystallize from a more polar solvent system or consider reversed-phase/HILIC chromatography. more_polar->solution_more_polar solution_starting_material Optimize reaction conditions or perform an appropriate aqueous wash before purification. starting_material->solution_starting_material

Caption: Decision tree for troubleshooting low purity issues.

References

Stability issues of the azetidine ring in 3-Ethylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Ethylazetidin-3-ol hydrochloride. Below you will find troubleshooting advice and frequently asked questions to address potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound stems from the inherent ring strain of the four-membered azetidine ring.[1][2] This strain makes the molecule susceptible to degradation, particularly through ring-opening reactions. As a hydrochloride salt, the compound is acidic, and low pH conditions can accelerate decomposition.[1]

Q2: What is the most likely degradation pathway for this compound in solution?

A2: The most probable degradation pathway involves the protonation of the azetidine nitrogen, forming an azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to the opening of the strained ring.[3][4] In aqueous solutions, water can act as the nucleophile, resulting in the formation of ring-opened amino alcohol derivatives.

Q3: How does pH affect the stability of this compound?

A3: The stability of the azetidine ring is highly pH-dependent. More rapid decomposition is expected at lower pH values (acidic conditions) due to the increased concentration of the protonated azetidinium ion, which is the reactive intermediate in the ring-opening reaction.[1] In neutral or basic conditions, the compound is expected to be significantly more stable.[1]

Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks in your HPLC chromatogram are likely degradation products.[5] Given the structure of 3-Ethylazetidin-3-ol, potential degradation products could include ring-opened isomers or products of further reactions of the initial degradation products. It is also possible that the peaks are due to contamination of your sample, mobile phase, or HPLC system.[5]

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, consider the following:

  • pH control: Whenever possible, maintain the pH of your solutions in the neutral to slightly basic range.

  • Temperature: Store stock solutions and conduct experiments at low temperatures to reduce the rate of degradation.

  • Solvent choice: Use aprotic solvents if your experimental design allows, to reduce the availability of nucleophiles that can attack the azetidinium ion.

  • Fresh solutions: Prepare solutions of this compound fresh before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound signal over a short period in aqueous solution. Acid-catalyzed ring-opening of the azetidine.Buffer the solution to a neutral or slightly basic pH. Analyze the sample immediately after preparation. Store solutions at reduced temperatures (e.g., 2-8 °C).
Appearance of multiple new peaks in LC-MS analysis. Formation of various degradation products.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. Use high-resolution mass spectrometry to elucidate the structures of the new peaks.
Inconsistent results between experimental runs. Variability in solution pH, temperature, or storage time.Standardize all experimental parameters. Prepare fresh solutions for each experiment from a solid, well-stored sample of this compound.
No degradation is observed in a forced degradation study. The stress conditions are not harsh enough.Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the stress condition.[5][6]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions, based on typical behavior of similar azetidine compounds.[1]

Condition Temperature (°C) Time (hours) Parent Compound Remaining (%)
0.1 M HCl252465
0.1 M HCl502430
pH 7.4 Buffer2524>99
pH 7.4 Buffer502495
0.1 M NaOH2524>99

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples appropriately and analyze by a validated stability-indicating HPLC or LC-MS method.[7]

Protocol 2: Stability Assessment in a Formulation Buffer

This protocol assesses the stability of this compound in a typical formulation buffer.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4.

  • Sample Preparation: Dissolve this compound in the pH 7.4 buffer to a final concentration of 0.5 mg/mL.

  • Incubation: Store the solution at 4°C, 25°C, and 40°C.

  • Time Points: Collect samples at 0, 24, 48, and 72 hours, and at 1 week.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound.

Visualizations

degradation_pathway A 3-Ethylazetidin-3-ol (in Hydrochloride Salt) B Protonation of Azetidine Nitrogen A->B  + H+ C Azetidinium Ion (Reactive Intermediate) B->C D Nucleophilic Attack (e.g., by H2O) C->D E Ring-Opened Product (e.g., Amino Alcohol) D->E

Caption: Proposed degradation pathway of 3-Ethylazetidin-3-ol.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of 3-Ethylazetidin-3-ol HCl B Acidic Solution (e.g., 0.1 M HCl) A->B C Neutral Solution (e.g., Water) A->C D Basic Solution (e.g., 0.1 M NaOH) A->D E Incubate at Controlled Temperature B->E C->E D->E F Collect Aliquots at Time Points E->F G Neutralize and Dilute F->G H HPLC / LC-MS Analysis G->H

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azetidine ring?

A1: The primary methods for synthesizing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1][2]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene, often promoted photochemically or with a catalyst, to form the four-membered ring in a convergent manner.[1][2][3]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1][4]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][5]

Q2: My intramolecular cyclization reaction is giving a low yield. What are the potential causes?

A2: Low yields in intramolecular cyclization are a frequent challenge. Common causes include:

  • Competing Intermolecular Reactions: The linear precursor may react with other molecules of itself, leading to dimerization or polymerization, especially at high concentrations.[1]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[1]

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive under the applied reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, slowing down the cyclization process.[1]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical and can significantly influence the reaction's success.[1]

Q3: How do I choose the right catalyst for my azetidine synthesis?

A3: Catalyst selection is highly dependent on the reaction type and substrate. For intramolecular aminolysis of cis-3,4-epoxy amines, Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have proven effective in promoting the desired C3-selective aminolysis to form azetidines.[6][7] Other Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) can also be active, though they might require longer reaction times.[6][8] For reactions involving C-H activation, palladium catalysts are often employed.[9][10]

Q4: What is the best protecting group for the azetidine nitrogen?

A4: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under a variety of reaction conditions used for functionalizing the azetidine ring and can be easily removed under acidic conditions.[11] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also utilized and offer different deprotection strategies.[11]

Q5: I'm observing the formation of pyrrolidines instead of azetidines. How can I improve regioselectivity?

A5: The formation of five-membered pyrrolidine rings instead of the desired four-membered azetidine is a common issue of regioselectivity, particularly in the intramolecular aminolysis of epoxy amines. To favor the 4-exo-tet cyclization required for azetidine formation over the 5-endo-tet cyclization that leads to pyrrolidines, the use of a cis-epoxide precursor is crucial.[6] The choice of catalyst, such as La(OTf)₃, can also significantly enhance the regioselectivity towards the azetidine product.[6][7]

Troubleshooting Guides

Issue 1: Low to No Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.

Possible Causes and Solutions:

CauseSuggested Solution
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[1]
Poor leaving group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
Intermolecular side reactions Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular pathway.[1]
Steric hindrance If possible, redesign the substrate to reduce steric bulk near the reaction centers. Alternatively, explore other synthetic routes that do not depend on an SN2 cyclization.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 3,3-Disubstituted Azetidines

This table summarizes the performance of various Lewis acid catalysts in the synthesis of a specific nucleophilic substitution product.

EntryCatalyst (mol %)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)4Å molecular sievesDichloromethane351287
2Mg(OTf)₂4Å molecular sievesDichloromethane3512Trace
3La(OTf)₃4Å molecular sievesDichloromethane3512Trace
4Fe(OTf)₃4Å molecular sievesDichloromethane351280

Data adapted from The Journal of Organic Chemistry.[8]

Table 2: Performance of Intramolecular Cyclization under Different Conditions

This table illustrates the yield of azetidine synthesis via intramolecular cyclization using different starting materials and conditions.

EntryStarting MaterialConditionsYield (%)
1N-Boc-3-amino-1-propanol derivative1. MsCl, Et₃N, DCM, 0 °C to rt; 2. K₂CO₃, MeOH, reflux85
2γ-chloro amineNaH, THF, rt92

Data adapted from J. Org. Chem. 2006, 71, 7885-7887 and J. Org. Chem. 2016, 81, 2899-2910.[2]

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
  • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the desired azetidine.[6][7]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Azetidine check_sm Check for Starting Material (TLC/LC-MS) start->check_sm check_side_products Analyze Side Products (TLC/LC-MS) start->check_side_products sm_present Starting Material Present check_sm->sm_present polymerization Polymerization Observed check_side_products->polymerization elimination Elimination Product Observed check_side_products->elimination sm_present->check_side_products No increase_temp Increase Temperature sm_present->increase_temp Yes better_lg Use Better Leaving Group (e.g., Ms, Ts, Tf) increase_temp->better_lg change_solvent Change to Polar Aprotic Solvent (DMF, DMSO) better_lg->change_solvent high_dilution Use High Dilution Conditions polymerization->high_dilution Yes milder_base Use Milder/Non-nucleophilic Base elimination->milder_base Yes

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Azetidine_Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Type gamma_amino_alcohol γ-Amino Alcohol / γ-Haloamine intramolecular_cyclization Intramolecular Cyclization gamma_amino_alcohol->intramolecular_cyclization imine_alkene Imine + Alkene cycloaddition [2+2] Cycloaddition imine_alkene->cycloaddition aziridine Aziridine ring_expansion Ring Expansion aziridine->ring_expansion beta_lactam β-Lactam reduction Reduction beta_lactam->reduction azetidine Azetidine intramolecular_cyclization->azetidine cycloaddition->azetidine ring_expansion->azetidine reduction->azetidine

Caption: Common synthetic pathways to the azetidine ring.

References

Technical Support Center: Synthesis of 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 3-Ethylazetidin-3-ol hydrochloride. The following information addresses common issues and frequently asked questions (FAQs) related to side product formation during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and where do side products typically arise?

A1: A prevalent laboratory-scale synthesis involves a three-step process:

  • Protection of the azetidine nitrogen: Typically, a protecting group such as tert-butyloxycarbonyl (Boc) or benzyl (Bn) is used.

  • Grignard addition: Reaction of the N-protected azetidin-3-one with ethylmagnesium bromide to form the tertiary alcohol.

  • Deprotection and salt formation: Removal of the protecting group and subsequent treatment with hydrochloric acid to yield the final product.

Side products can be generated at each of these key stages, particularly during the Grignard reaction and the deprotection step.

Q2: I am observing a significant amount of starting material (N-protected azetidin-3-one) even after the Grignard reaction is complete. What is the likely cause?

A2: The recovery of starting material is often due to the enolization of the azetidin-3-one by the Grignard reagent, which acts as a base. This side reaction is competitive with the desired nucleophilic addition. To minimize enolization, ensure your Grignard reagent is added slowly at a low temperature (e.g., 0 °C or below).

Q3: My main impurity has a mass corresponding to the N-protected azetidin-3-ol, without the ethyl group. What is this side product?

A3: This is likely the result of a reduction reaction, where the Grignard reagent transfers a hydride to the ketone, forming the corresponding secondary alcohol. This can occur with sterically hindered ketones or when the Grignard reagent has a β-hydride available.

Q4: During the deprotection of my N-Boc protected intermediate, I see a product with a mass 56 units higher than my desired product. What could this be?

A4: This is a classic side product of Boc deprotection under acidic conditions. The tert-butyl cation generated during the reaction can alkylate the nitrogen or oxygen atom of your product, leading to the formation of a t-butyl adduct. The use of scavengers like triethylsilane or anisole can help to trap this reactive cation.

Troubleshooting Guide: Common Side Products

Side Product Name Plausible Structure Step of Formation Reason for Formation Troubleshooting and Mitigation
N-protected-azetidin-3-ol
alt text_2CHOH)
Grignard AdditionReduction of the ketone by the Grignard reagent.Use a freshly prepared Grignard reagent and maintain a low reaction temperature.
Recovered N-protected-azetidin-3-one
alt text_2C%3DO)
Grignard AdditionEnolization of the ketone by the Grignard reagent acting as a base.Add the Grignard reagent slowly at low temperatures (e.g., below 0 °C).
EthaneCH₃CH₃Grignard AdditionThe Grignard reagent reacts with any acidic protons present (e.g., water).Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
N-tert-butyl-3-ethylazetidin-3-ol
alt text_2C(OH)CH_2CH_3)
Boc DeprotectionAlkylation of the product by the tert-butyl cation generated during deprotection.Use a scavenger such as triethylsilane or anisole in the deprotection step.
Incompletely deprotected intermediate
alt text_2C(OH)CH_2CH_3)
DeprotectionInsufficient reaction time or inadequate amount of acid for deprotection.Increase the reaction time or the equivalents of acid used for deprotection. Monitor the reaction by TLC or LC-MS.
N-Benzyl-3-ethylazetidin-3-ol
alt text_2C(OH)CH_2CH_3)
DebenzylationIncomplete hydrogenation.Ensure the catalyst is active and the reaction is run for a sufficient amount of time under an adequate pressure of hydrogen.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-ethylazetidin-3-ol
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To this, add a solution of ethyl bromide (1.2 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.

  • Grignard Addition: Cool the prepared ethylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 1-Boc-azetidin-3-one (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the purified 1-Boc-3-ethylazetidin-3-ol (1.0 eq.) in a 4M solution of HCl in 1,4-dioxane (10 volumes).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether and collect the precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_deprotection Step 2: Deprotection & Salt Formation start_grignard 1-Boc-azetidin-3-one reaction_grignard Grignard Addition (Anhydrous Ether, 0°C to RT) start_grignard->reaction_grignard grignard_reagent Ethylmagnesium Bromide grignard_reagent->reaction_grignard product_protected 1-Boc-3-ethylazetidin-3-ol reaction_grignard->product_protected start_deprotection 1-Boc-3-ethylazetidin-3-ol product_protected->start_deprotection reaction_deprotection Boc Deprotection (RT) start_deprotection->reaction_deprotection hcl_dioxane 4M HCl in Dioxane hcl_dioxane->reaction_deprotection final_product 3-Ethylazetidin-3-ol HCl reaction_deprotection->final_product

Caption: Synthetic workflow for this compound.

side_products cluster_grignard Grignard Reaction Side Products cluster_products Grignard Reaction Side Products cluster_deprotection Boc Deprotection Side Products cluster_deprot_products Boc Deprotection Side Products start_ketone N-Boc-azetidin-3-one desired_product Desired Addition Product start_ketone->desired_product Addition reduction_product Reduction Product (N-Boc-azetidin-3-ol) start_ketone->reduction_product Reduction enolization Enolization (Recovered Starting Material) start_ketone->enolization Enolization grignard EtMgBr grignard->desired_product grignard->reduction_product grignard->enolization start_protected N-Boc-3-ethylazetidin-3-ol desired_deprotected Desired Deprotected Product start_protected->desired_deprotected Deprotection t_butylated t-Butylated Product start_protected->t_butylated t-Butylation incomplete Incomplete Deprotection start_protected->incomplete Incomplete Reaction acid HCl acid->desired_deprotected acid->t_butylated acid->incomplete

Caption: Common side products in the synthesis of 3-Ethylazetidin-3-ol HCl.

Technical Support Center: Azetidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my azetidine ring formation via intramolecular cyclization. What are the common causes and how can I improve it?

A1: Low yields in intramolecular cyclization are a common challenge in azetidine synthesis, primarily due to the high ring strain of the four-membered ring.[1][2] Several factors could be contributing to this issue:

  • Poor Leaving Group: The efficiency of the ring closure is highly dependent on the quality of the leaving group. Halides (I, Br, Cl), mesylates (OMs), and tosylates (OTs) are commonly used. If you are using a less reactive leaving group, consider switching to a more reactive one, such as a triflate or tosylate.[1][2]

  • Competing Intermolecular Reactions: At high concentrations, the starting material may react with other molecules of itself (dimerization or polymerization) instead of cyclizing.[2] Try running the reaction under high dilution conditions to favor the intramolecular pathway.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[2] Careful selection of the base is crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome. It is often necessary to screen various conditions to find the optimal combination for your specific substrate.[1][3]

  • Steric Hindrance: Bulky substituents on the substrate can hinder the intramolecular cyclization. In such cases, exploring alternative synthetic routes might be necessary.[1]

Q2: I am observing the formation of a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I favor the formation of the four-membered azetidine ring?

A2: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing side reaction.[1] The regioselectivity of the ring-closing reaction is a critical factor. Here are some strategies to favor azetidine formation:

  • Kinetic Control: Lowering the reaction temperature can favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]

  • Catalyst and Solvent Choice: In Lewis acid-catalyzed reactions, the choice of catalyst and solvent can significantly influence the regioselectivity. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, using 1,2-dichloroethane (DCE) as a solvent at reflux favors the formation of azetidine over pyrrolidine.[1][3]

  • Substrate Design: The substitution pattern of your precursor can influence the cyclization pathway. Strategically placed substituents can sterically disfavor the 5-endo-tet cyclization required for pyrrolidine formation.

Q3: My azetidine derivative appears to be decomposing during purification by silica gel chromatography. What is happening and what can I do?

A3: Azetidines can be sensitive to acidic conditions, and standard silica gel is acidic.[3] This acidity can cause ring-opening of the strained azetidine ring, leading to product degradation and low isolated yields.[3] Here are some recommended purification techniques:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), in the eluent system.[3]

  • Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[1]

  • Recrystallization: If your azetidine derivative is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids the use of chromatography.[1]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent purification method.[1]

Q4: I am attempting a [2+2] photocycloaddition (aza Paternò-Büchi reaction) to form an azetidine, but the reaction is not working well. What are some common issues with this reaction?

A4: The aza Paternò-Büchi reaction is a powerful, atom-economical method for synthesizing azetidines, but it has its challenges.[4][5][6]

  • Low Photoreactivity of Imines: Acyclic imines often have low photoreactivity and can undergo unproductive E/Z isomerization upon irradiation.[7] Many successful examples use cyclic imines to prevent this.[7]

  • Reaction Conditions: These reactions are sensitive to the choice of photosensitizer, solvent, and the wavelength of light used. For example, some visible-light-mediated protocols use an iridium-based photocatalyst and blue LED irradiation.[8]

  • Substrate Scope: The electronic properties of both the imine and the alkene are crucial. Matching the frontier molecular orbital energies of the reactants can be key to a successful reaction.[5]

Q5: Which protecting group is most suitable for the azetidine nitrogen during synthesis?

A5: The choice of protecting group is critical for the stability and reactivity of the azetidine ring.

  • tert-Butoxycarbonyl (Boc): The Boc group is widely used as it is stable under many reaction conditions for functionalizing the azetidine ring and can be readily removed under acidic conditions.[9]

  • Carbobenzyloxy (Cbz) and Benzyl (Bn): These groups are also employed and offer orthogonal deprotection strategies (e.g., hydrogenolysis), which can be advantageous in multi-step syntheses.[9]

  • Electron-Withdrawing Groups: In general, electron-withdrawing groups on the nitrogen decrease its basicity, making the ring less susceptible to acid-catalyzed degradation.[3]

Data on Reaction Conditions

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of azetidine synthesis.

Table 1: Effect of Leaving Group and Base on Intramolecular Cyclization Yield

EntryStarting Material PrecursorLeaving GroupBaseSolventYield (%)
1N-Boc-3-amino-1-propanolMesylate (OMs)K₂CO₃MeOH85
2γ-chloro amineChloride (Cl)NaHTHF92

Data sourced from J. Org. Chem. 2006, 71, 7885-7887 and J. Org. Chem. 2016, 81, 2899-2910, as cited in[8].

Table 2: Optimization of Lewis Acid-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

EntryCatalyst (5 mol%)SolventTime (h)Yield of Azetidine (%)
1La(OTf)₃DCE2.581
2La(OTf)₃Benzene2.565
3La(OTf)₃MeCN2445
4La(OTf)₃THF2441
5Sc(OTf)₃DCE2456
6LiOTfDCE24Complex Mixture
7Ni(ClO₄)₂·6H₂ODCE24<10
8TfOHDCE24<10
9NoneDCE2.50

Reaction conditions: Substrate (1 eq) and catalyst in the specified solvent at reflux. Yields were determined by NMR. Data sourced from Frontiers in Chemistry, 2023.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization

This protocol describes a two-step procedure for the synthesis of an N-Boc protected azetidine from an N-Boc-3-amino-1-propanol derivative.

Step 1: Mesylation of the Alcohol

  • Dissolve the N-Boc-3-amino-1-propanol derivative (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 3.0 eq).

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the desired N-Boc-azetidine.[8]

Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol describes a general procedure for the synthesis of functionalized azetidines via a [2+2] photocycloaddition.

  • In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0 eq), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (0.1 M).[8]

  • Stir the reaction mixture and irradiate with a blue LED (450 nm) at room temperature for 24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.[8]

Protocol 3: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[3]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[3]

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to 0 °C.[3]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[3]

Visualized Workflows

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Purity of Starting Material start->check_sm sm_ok Starting Material OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No optimize_conditions Optimize Reaction Conditions (Concentration, Temp, Solvent, Base) sm_ok->optimize_conditions Yes purify_sm->start conditions_ok Yield Improved? optimize_conditions->conditions_ok change_lg Change Leaving Group (e.g., to OTs, OTf) conditions_ok->change_lg No end_ok Successful Synthesis conditions_ok->end_ok Yes lg_ok Yield Improved? change_lg->lg_ok alt_route Consider Alternative Synthetic Route (e.g., [2+2] cycloaddition) lg_ok->alt_route No lg_ok->end_ok Yes alt_route->end_ok

Troubleshooting workflow for low yield in azetidine synthesis.

Synthetic_Pathways cluster_0 Intramolecular Cyclization cluster_1 [2+2] Photocycloaddition start_A γ-Amino Alcohol or γ-Haloamine Precursor activate Activate OH as Leaving Group (e.g., OMs, OTs) start_A->activate cyclize Base-mediated Intramolecular SN2 Reaction activate->cyclize product_A Azetidine Derivative cyclize->product_A start_B1 Imine Precursor photoreaction Photochemical Reaction (UV or Visible Light + Catalyst) start_B1->photoreaction start_B2 Alkene start_B2->photoreaction product_B Azetidine Derivative photoreaction->product_B

References

Preventing ring-opening of 3-Ethylazetidin-3-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethylazetidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the ring-opening of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Ethylazetidin-3-ol sample degrading in acidic solutions?

A1: 3-Ethylazetidin-3-ol, like many azetidine derivatives, is susceptible to degradation in acidic environments due to its strained four-membered ring. The ring strain makes the molecule prone to acid-catalyzed ring-opening reactions.[1][2] The process is typically initiated by the protonation of the basic azetidine nitrogen, which enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring cleavage.[1]

Q2: What is the mechanism of acid-catalyzed ring-opening for 3-Ethylazetidin-3-ol?

A2: The generally accepted mechanism involves the initial protonation of the azetidine nitrogen by an acid (H-A). This forms a highly reactive azetidinium ion. The positive charge on the nitrogen withdraws electron density from the ring carbons, making them susceptible to nucleophilic attack. A nucleophile (Nu⁻), which could be the conjugate base of the acid, a solvent molecule, or another species in the reaction mixture, can then attack one of the ring carbons, leading to the opening of the four-membered ring.

Acid-Catalyzed Ring-Opening of 3-Ethylazetidin-3-ol cluster_0 Protonation cluster_1 Nucleophilic Attack & Ring Opening Azetidine 3-Ethylazetidin-3-ol Azetidinium Azetidinium Ion Azetidine->Azetidinium + H-A Proton H-A RingOpened Ring-Opened Product Azetidinium->RingOpened + Nu⁻ Nucleophile Nu⁻

Caption: Acid-catalyzed ring-opening mechanism of 3-Ethylazetidin-3-ol.

Q3: At what pH should I expect 3-Ethylazetidin-3-ol to be stable?

Troubleshooting Guides

Issue 1: Significant product loss during an acid-catalyzed reaction.

Possible Cause Troubleshooting Step Success Indicator
Excessive Acidity The concentration or strength of the acid is too high, leading to rapid ring-opening of the azetidine.- Use a milder acid (e.g., a weaker organic acid instead of a strong mineral acid).- Reduce the stoichiometric equivalent of the acid.- Perform the reaction at a lower temperature to decrease the rate of decomposition.
Prolonged Reaction Time Even under moderately acidic conditions, prolonged exposure can lead to cumulative degradation of the starting material and/or product.- Monitor the reaction closely using techniques like TLC or LC-MS.- Quench the reaction as soon as the desired transformation is complete.
Inappropriate Solvent The solvent may be participating in the ring-opening reaction as a nucleophile.- Switch to a less nucleophilic solvent.- Use an aprotic solvent if the reaction chemistry allows.

Issue 2: Ring-opened byproducts observed during purification by chromatography.

Possible Cause Troubleshooting Step Success Indicator
Acidic Stationary Phase Silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like 3-Ethylazetidin-3-ol.- Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column.- Use an alternative stationary phase such as neutral alumina.- Consider purification by other methods like crystallization or distillation if applicable.
Acidic Additives in Eluent Additives like trifluoroacetic acid (TFA) used to improve peak shape in HPLC can induce ring-opening.- If possible, avoid acidic additives.- If an additive is necessary, use the lowest effective concentration.- Collect fractions and immediately neutralize the acid.

Issue 3: Degradation of 3-Ethylazetidin-3-ol during storage in solution.

Possible Cause Troubleshooting Step Success Indicator
Acidic Nature of the Solvent/Buffer The compound is stored in a solution with a pH below its stability threshold.- Store the compound in a neutral or slightly basic buffer (pH 7-8).- If the compound must be in an acidic solution for a subsequent step, prepare it fresh and use it immediately.
Storage Temperature Higher temperatures can accelerate the rate of acid-catalyzed degradation.- Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the degradation process.

Experimental Protocols

Protocol 1: General Procedure for Handling 3-Ethylazetidin-3-ol in Acidic Media

This protocol provides a general workflow for performing reactions with 3-Ethylazetidin-3-ol where an acidic catalyst is required, aiming to minimize ring-opening.

Handling 3-Ethylazetidin-3-ol in Acidic Media start Start dissolve Dissolve 3-Ethylazetidin-3-ol in an aprotic solvent start->dissolve cool Cool reaction mixture to 0°C or below dissolve->cool add_acid Add acid catalyst slowly/dropwise cool->add_acid monitor Monitor reaction progress (TLC, LC-MS) add_acid->monitor quench Quench reaction with a non-nucleophilic base monitor->quench workup Aqueous workup with neutral or basic washes quench->workup purify Purify product using neutralized silica or alternative workup->purify end End purify->end

Caption: Workflow for minimizing ring-opening in acidic reactions.

Methodology:

  • Solvent Selection: Dissolve 3-Ethylazetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Temperature Control: Cool the reaction vessel to a low temperature (e.g., 0°C or -78°C) before adding the acid.

  • Acid Addition: Add the acidic reagent slowly and dropwise to the reaction mixture to maintain a low localized concentration.

  • Reaction Monitoring: Carefully monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Quenching: As soon as the reaction is complete, quench it by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid.

  • Work-up: During the aqueous work-up, wash the organic layer with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

  • Purification: If column chromatography is required, use neutralized silica gel or an alternative stationary phase like alumina.

Protocol 2: N-Protection of 3-Ethylazetidin-3-ol with a Boc Group

Protecting the azetidine nitrogen with an electron-withdrawing group like tert-butoxycarbonyl (Boc) can significantly reduce its basicity, thereby preventing protonation and subsequent ring-opening under moderately acidic conditions.[5]

N-Boc Protection of 3-Ethylazetidin-3-ol cluster_workflow Experimental Workflow start Start dissolve_azetidine Dissolve 3-Ethylazetidin-3-ol and base (e.g., Et3N) in DCM start->dissolve_azetidine add_boc Add Di-tert-butyl dicarbonate (Boc)2O dropwise at 0°C dissolve_azetidine->add_boc warm_rt Warm to room temperature and stir add_boc->warm_rt monitor Monitor reaction by TLC warm_rt->monitor workup Aqueous workup monitor->workup purify Purify by column chromatography workup->purify product Obtain N-Boc-3-Ethylazetidin-3-ol purify->product end End product->end

Caption: Workflow for the N-Boc protection of 3-Ethylazetidin-3-ol.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Ethylazetidin-3-ol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane.

  • Addition of Boc Anhydride: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-3-Ethylazetidin-3-ol.

Note on Deprotection: The Boc group can be removed under strongly acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[5] If the subsequent steps in your synthesis are incompatible with the Boc group, this deprotection step will need to be carefully planned to avoid ring-opening of the deprotected product. A rapid neutralization of the acid after deprotection is crucial.

References

Overcoming low yields in reactions with 3-Ethylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-Ethylazetidin-3-ol hydrochloride. The guidance is based on established principles of azetidine chemistry and general reaction optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in reactions with this compound?

A1: Low yields can stem from several factors, including:

  • Steric Hindrance: The ethyl group at the 3-position can sterically hinder the approach of reactants to the azetidine nitrogen.[1][2]

  • Ring Strain: The four-membered azetidine ring is inherently strained and susceptible to ring-opening under certain conditions, particularly acidic or high-temperature environments.[3][4]

  • Incomplete Deprotonation: As the starting material is a hydrochloride salt, incomplete neutralization of the HCl can lead to a lower concentration of the free amine, which is the reactive species.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction rate and the formation of side products.[4]

  • Side Reactions: Polymerization or reaction at the hydroxyl group can compete with the desired transformation.

Q2: How does the hydrochloride salt form of 3-Ethylazetidin-3-ol affect the reaction?

A2: The hydrochloride salt is more stable and easier to handle and store than the free base. However, for the azetidine nitrogen to be nucleophilic, it must be deprotonated. This requires the addition of a suitable base in at least a stoichiometric amount to neutralize the HCl salt before the desired reaction can proceed. Insufficient base will result in a lower concentration of the reactive free amine and consequently, a lower yield.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound as a solid in a cool, dry, and dark place. Azetidines, in general, can be susceptible to degradation, and proper storage is crucial to maintain the integrity of the starting material.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Problem: Consistently low or no yield of the desired N-alkylated product when reacting this compound with an alkyl halide.

Troubleshooting Workflow:

start Low N-Alkylation Yield check_base Verify Base Stoichiometry and Strength start->check_base check_solvent Evaluate Solvent Polarity check_base->check_solvent Base is adequate solution Improved Yield check_base->solution Adjust base (e.g., add more equivalents, use stronger base) check_temp Optimize Reaction Temperature check_solvent->check_temp Solvent is appropriate check_solvent->solution Change solvent (e.g., DMF, DMSO for polar aprotic) check_halide Assess Alkyl Halide Reactivity check_temp->check_halide Temperature is optimized check_temp->solution Adjust temperature (start low, then gradually increase) side_reactions Investigate Side Reactions (e.g., Ring Opening) check_halide->side_reactions Halide is reactive check_halide->solution Use more reactive halide (I > Br > Cl) purification Review Purification Method side_reactions->purification No major side products side_reactions->solution Modify conditions to minimize side reactions (e.g., lower temp) purification->solution Purification is effective

Caption: Troubleshooting workflow for low N-alkylation yield.

Quantitative Data Summary for N-Alkylation Optimization:

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Rationale
Base 1.0 eq. Triethylamine2.2 eq. DIPEA or K₂CO₃Ensures complete deprotonation of the HCl salt and neutralizes the acid formed during the reaction. A stronger or bulkier base can also be beneficial.
Solvent Dichloromethane (DCM)DMF or AcetonitrilePolar aprotic solvents can accelerate Sₙ2 reactions.
Temperature 80 °CRoom Temperature to 50 °CHigher temperatures can promote side reactions and decomposition.[4]
Alkyl Halide Alkyl ChlorideAlkyl IodideIodides are better leaving groups, leading to faster reaction rates.
Issue 2: Formation of Multiple Products

Problem: The reaction mixture shows multiple spots on TLC/LC-MS, indicating the formation of side products.

Logical Relationship of Side Product Formation:

start 3-Ethylazetidin-3-ol Hydrochloride free_base 3-Ethylazetidin-3-ol (Free Base) start->free_base Base desired_product Desired Product (e.g., N-Alkylation) free_base->desired_product Electrophile (Optimized Conditions) ring_opened Ring-Opened Product free_base->ring_opened Harsh Conditions (High Temp, Strong Acid) o_alkylation O-Alkylated Product free_base->o_alkylation Competing Reaction at OH polymer Polymerization free_base->polymer High Concentration/ Temperature

Caption: Potential reaction pathways leading to side products.

Troubleshooting Steps:

  • Characterize Side Products: If possible, identify the major side products using techniques like mass spectrometry and NMR. Common side products could be the result of ring-opening, elimination, or reaction at the tertiary alcohol.

  • Lower Reaction Temperature: High temperatures can provide the activation energy for undesired reaction pathways.[4] Running the reaction at a lower temperature for a longer duration may improve selectivity.

  • Protect the Hydroxyl Group: If O-alkylation is a suspected side reaction, consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation.

  • Use a Milder Base: A very strong base might promote elimination or other side reactions. A non-nucleophilic, sterically hindered base is often preferred.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyl halide (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (2.2 equivalents) to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

start Start dissolve Dissolve 3-Ethylazetidin-3-ol HCl in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA (2.2 eq) cool->add_base add_halide Add alkyl halide (1.1 eq) add_base->add_halide react Stir at RT (12-24h) Monitor by TLC/LC-MS add_halide->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for N-alkylation.

References

Technical Support Center: Synthesis of 3-Substituted Azetidines - Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with solvent selection during the synthesis of 3-substituted azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic hurdles where the choice of solvent is critical to achieving desired yields and selectivity.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-substituted azetidines, with a focus on the role of the solvent.

Issue 1: Low or No Yield of the Desired 3-Substituted Azetidine

  • Question: My reaction to form a 3-substituted azetidine is resulting in very low yields or no product at all. How can solvent choice impact this?

  • Answer: Low yields are a common problem in azetidine synthesis, often due to unfavorable reaction kinetics or competing side reactions.[2] The solvent plays a crucial role in mediating these factors.

    • Slow Reaction Rates: The formation of the strained four-membered ring can be kinetically slow.

      • Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO. These solvents can accelerate the rate of SN2 cyclization reactions.[3] For certain catalyzed reactions, a switch to a higher boiling point solvent, such as from dichloromethane (CH2Cl2) to 1,2-dichloroethane (DCE), and refluxing can significantly improve yields.[2][4]

    • Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.

      • Solution: Experiment with a range of solvents with varying polarities to ensure all reactants are fully dissolved.

    • Competing Intermolecular Reactions: Instead of intramolecular cyclization to form the azetidine ring, starting materials can react with each other, leading to dimers or polymers, especially at high concentrations.

      • Solution: While not solely a solvent effect, using a larger volume of solvent to create high-dilution conditions can favor the desired intramolecular reaction.[3]

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products, such as pyrrolidines or elimination products, instead of the target azetidine. How can the solvent influence this?

  • Answer: The solvent can influence the selectivity of the reaction, favoring one reaction pathway over another.

    • Formation of Larger Rings: The formation of more thermodynamically stable five- or six-membered rings is a common competing pathway.[2]

      • Solution: The choice of solvent can influence the regioselectivity of ring closure. In a La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, solvents like 1,2-dichloroethane (DCE), acetonitrile (MeCN), and tetrahydrofuran (THF) showed good selectivity for azetidine formation over pyrrolidine formation.[4]

    • Decreased Enantioselectivity: For stereoselective reactions, the solvent can impact the chiral environment, leading to a loss of enantiomeric excess (ee).

      • Solution: A systematic solvent screen is crucial. For example, in a squaramide-catalyzed enantioselective ring-opening of azetidines, ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) provided better selectivity, while highly polar solvents led to a significant decrease in selectivity.[5]

    • Formation of Elimination Products: Strong, non-nucleophilic bases used to promote cyclization can also lead to elimination side reactions.

      • Solution: The solvent can modulate the strength of the base. Switching to a less polar solvent may temper the basicity and reduce elimination.

Frequently Asked Questions (FAQs)

  • Q1: How does solvent polarity affect the rate of azetidine ring formation?

    • A1: For intramolecular SN2 cyclizations, polar aprotic solvents such as DMF and DMSO can increase the reaction rate by solvating the cation while leaving the nucleophilic amine less solvated and more reactive.[3] However, for reactions involving charged intermediates or catalysts, the effect can be more complex, and a range of solvents should be screened.

  • Q2: Are there any "green" or more environmentally friendly solvents that are effective for azetidine synthesis?

    • A2: Yes, cyclopentylmethylether (CPME) has been successfully used as a more environmentally responsible solvent in the flow synthesis of 3-substituted azetidines.[6][7] Water has also been used as a medium for the microwave-assisted cyclocondensation of 1,3-dihalides with primary amines to form 1,3-disubstituted azetidines.[8]

  • Q3: Can the solvent affect the stability of the synthesized azetidine?

    • A3: Yes, the strained azetidine ring can be susceptible to ring-opening, particularly in the presence of acid or nucleophiles. While the solvent itself may not directly cause degradation, acidic impurities in the solvent or the use of protic solvents under certain conditions could potentially lead to decomposition. It is recommended to use anhydrous solvents when working with sensitive substrates.[4]

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-Substituted Azetidines in La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine. [4]

EntrySolventTemperatureTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
11,2-Dichloroethane (DCE)Reflux2.581>20:1
2Benzene (PhH)Reflux2.57010:1
3Acetonitrile (MeCN)Reflux658>20:1
4Tetrahydrofuran (THF)Reflux2424>20:1

Table 2: Influence of Solvent on the C3-Lithiation/Trapping of N-Boc-3-iodoazetidine. [6]

EntrySolventTemperature (°C)Yield of 3-substituted product (%)Yield of protonated azetidine (%)
12-MeTHF-786433
2CPME-781849
3CPME-50<547
4CPME (internal quench)-786210

Experimental Protocols

Protocol 1: La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4]

  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in anhydrous 1,2-dichloroethane (0.2 M) under an argon atmosphere, add lanthanum(III) trifluoromethanesulfonate (La(OTf)3) (5 mol%) at room temperature.

  • Stir the reaction mixture under reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the mixture with CH2Cl2 (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-substituted azetidine.

Protocol 2: Flow Synthesis of 3-Substituted Azetidines via C3-Lithiation [6]

  • Prepare the following solutions:

    • Solution A: N-Boc-3-iodoazetidine (0.07 M) in cyclopentylmethylether (CPME).

    • Solution B: n-hexyllithium (0.42 M) in CPME.

    • Solution C: Electrophile in CPME.

  • Set up a flow microreactor system consisting of two T-shaped micromixers (M1 and M2) and two microtube reactors (R1 and R2), submerged in a cooling bath at -50 °C.

  • Pump Solution A (flow rate: 4 mL/min) and Solution B (flow rate: 1 mL/min) into M1.

  • The resulting mixture passes through R1 (residence time: 82 ms) and then enters M2.

  • In M2, the lithiated intermediate is mixed with Solution C.

  • The final reaction mixture passes through R2 (residence time: 10.4 s).

  • Collect the output from the reactor and quench as appropriate for the electrophile used.

  • Isolate the product by standard workup and purification procedures.

Visualizations

Solvent_Optimization_Workflow Workflow for Solvent Optimization in 3-Substituted Azetidine Synthesis cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization start Define Synthetic Route (e.g., Intramolecular Cyclization) initial_solvent Select Initial Solvent (Based on literature or solubility) start->initial_solvent run_reaction Run Small-Scale Reaction initial_solvent->run_reaction analyze Analyze Outcome (TLC, LC-MS, NMR for yield & purity) run_reaction->analyze decision Outcome Acceptable? analyze->decision troubleshoot Identify Issue (Low Yield, Side Products, Poor Selectivity) decision->troubleshoot No end_point Scale-Up with Optimal Solvent decision->end_point Yes solvent_screen Perform Solvent Screen (Vary polarity: e.g., THF, MeCN, DCE, DMF) troubleshoot->solvent_screen solvent_screen->run_reaction Iterate

Caption: A logical workflow for the systematic optimization of solvent conditions.

This guide provides a foundational understanding of how solvent selection can critically influence the synthesis of 3-substituted azetidines. For specific applications, a systematic experimental screen of solvents remains the most effective strategy to identify optimal reaction conditions.

References

Minimizing impurities during the preparation of 3-Ethylazetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of 3-Ethylazetidin-3-ol HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthetic route for 3-Ethylazetidin-3-ol HCl?

The most common synthetic pathway involves a two-step process:

  • Grignard Reaction: Addition of an ethyl group to a protected azetidin-3-one, typically N-benzhydryl-azetidin-3-one, using ethylmagnesium bromide (EtMgBr).

  • Deprotection and Salt Formation: Removal of the N-protecting group (e.g., benzhydryl) via catalytic hydrogenation, followed by the formation of the hydrochloride salt.

Q2: My yield is low in the Grignard reaction step. What are the common causes and solutions?

Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent.[1] Key factors include:

  • Moisture: Ethylmagnesium bromide reacts readily with water.[2] Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Quality: The Grignard reagent can degrade upon storage. Use freshly prepared or recently purchased high-quality reagent. The formation of the Grignard reagent itself is an exothermic reaction that requires careful control.[1]

  • Reaction Temperature: The addition of the ketone to the Grignard reagent should be performed at a low temperature (e.g., 0-10 °C) to prevent side reactions.[1]

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone, or as a reducing agent.[2]

Q3: What are the primary impurities formed during the Grignard reaction, and how can they be minimized?

The main impurities are the unreacted starting material and a di-ethylated byproduct.

  • Unreacted N-benzhydryl-azetidin-3-one: This is often due to the Grignard reagent being consumed by trace amounts of water or acting as a base to deprotonate the α-proton of the ketone, leading to an enolate.[2]

    • Solution: Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) and ensure strictly anhydrous conditions.[1] Adding the ketone solution dropwise to the Grignard solution at a low temperature can also favor the desired nucleophilic addition.[1]

  • Over-reaction/Side Products: While less common with ketones, side reactions can occur. Using the smallest possible alkyl group on the Grignard reagent helps avoid reduction side reactions.[2]

Q4: The deprotection of the N-benzhydryl group is incomplete. How can I drive the reaction to completion?

Incomplete deprotection is a common issue. The N-benzhydryl group is typically removed by catalytic hydrogenolysis.

  • Catalyst Activity: Ensure the palladium catalyst (e.g., Pd/C or Pd(OH)₂) is active. Use a fresh batch of catalyst and ensure it is not poisoned.

  • Hydrogen Pressure: The reaction is often carried out under hydrogen pressure (e.g., 4 atm).[3][4] Ensure the system is properly sealed and pressurized.

  • Reaction Time: Hydrogenolysis can be slow. Monitor the reaction by TLC or LC-MS and allow sufficient time for completion (e.g., 12-24 hours).[3][4]

  • Solvent: Protic solvents like methanol or ethanol are typically effective for this reaction.[3][5]

Q5: What is the optimal method for purifying the final 3-Ethylazetidin-3-ol HCl product?

The final product is a salt, which facilitates purification by crystallization.

  • Crystallization: After the deprotection and addition of HCl, the product can be crystallized from a suitable solvent system, such as a mixture of methanol and ethyl acetate or isopropanol/ether.[6] This process is effective at removing organic byproducts like diphenylmethane (from the benzhydryl group) and any remaining starting material.

  • Column Chromatography: While the crude free base can be purified by column chromatography before salt formation, direct crystallization of the HCl salt is often more efficient for removing process-related impurities.[6]

Impurity Profile and Mitigation Strategies

The following table summarizes common impurities and recommended actions to minimize their formation.

Impurity NameStage of FormationPotential CauseMitigation Strategy
N-Benzhydryl-azetidin-3-oneGrignard ReactionIncomplete reaction; enolization by EtMgBr.[2]Use slight excess of EtMgBr; maintain low temperature; ensure anhydrous conditions.
DiphenylmethaneDeprotectionHydrogenolysis of the benzhydryl protecting group.This is an expected byproduct; remove during crystallization of the final HCl salt.
N-Benzhydryl-3-ethylazetidin-3-olDeprotectionIncomplete hydrogenolysis.Use active catalyst; ensure adequate hydrogen pressure and reaction time.[3]
Trapped SolventsFinal CrystallizationInefficient drying.Dry the final product under high vacuum at a suitable temperature.

Experimental Protocols

Protocol 1: Synthesis of N-Benzhydryl-3-ethylazetidin-3-ol
  • Preparation: Under an inert nitrogen atmosphere, add N-benzhydryl-azetidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: Preparation of 3-Ethylazetidin-3-ol HCl
  • Dissolution: Dissolve the crude N-benzhydryl-3-ethylazetidin-3-ol (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

  • Hydrogenation: Place the reaction vessel in a Parr shaker or similar hydrogenation apparatus. Purge the system with hydrogen gas, and then pressurize to 4 atmospheres.[3]

  • Reaction: Hydrogenate at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3][4]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Salt Formation: Cool the filtrate to 0 °C and slowly add a solution of HCl in isopropanol or ether until the pH is acidic (~pH 2).

  • Crystallization: Stir the solution at 0 °C for 1 hour to induce crystallization. If necessary, add an anti-solvent like diethyl ether to promote precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Ethylazetidin-3-ol HCl.

Process Diagrams

TroubleshootingWorkflow start Low Yield or High Impurity Profile check_step Identify Reaction Step start->check_step grignard_issue Grignard Reaction Issues check_step->grignard_issue Step 1 deprotection_issue Deprotection/Salt Formation Issues check_step->deprotection_issue Step 2 grignard_cause Potential Causes grignard_issue->grignard_cause deprotection_cause Potential Causes deprotection_issue->deprotection_cause anhydrous Moisture Present? grignard_cause->anhydrous Yes reagent_quality Poor Reagent Quality? anhydrous->reagent_quality No solution_grignard Solutions: - Use flame-dried glassware - Use anhydrous solvents - Fresh Grignard reagent - Maintain T < 10°C during addition anhydrous->solution_grignard Yes temp_control Incorrect Temperature? reagent_quality->temp_control No reagent_quality->solution_grignard Yes temp_control->solution_grignard Yes catalyst Catalyst Inactive? deprotection_cause->catalyst Yes hydrogen Insufficient H₂ Pressure? catalyst->hydrogen No solution_deprotection Solutions: - Use fresh catalyst - Ensure proper H₂ pressure (e.g., 4 atm) - Monitor reaction to completion (12-24h) - Check for leaks in apparatus catalyst->solution_deprotection Yes time Incomplete Reaction Time? hydrogen->time No hydrogen->solution_deprotection Yes time->solution_deprotection Yes SideReactions cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway SM N-Benzhydryl-azetidin-3-one DesiredProduct N-Benzhydryl-3-ethylazetidin-3-ol (Desired Intermediate) SM->DesiredProduct Nucleophilic Addition (Good - Low Temp) Enolate Azetidinone Enolate (Impurity Precursor) SM->Enolate Proton Abstraction (Base) (Bad - High Temp) EtMgBr EtMgBr (Grignard Reagent) EtMgBr->DesiredProduct EtMgBr->Enolate Quench Aqueous Workup Enolate->Quench SM_Recovered Recovered Starting Material Quench->SM_Recovered Protonation

References

Validation & Comparative

A Comparative Guide to 3-Ethylazetidin-3-ol Hydrochloride and Other 3-Substituted Azetidinols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Within this class, 3-substituted azetidinols represent a versatile platform for developing novel therapeutics targeting a range of biological entities. This guide provides an objective comparison of 3-Ethylazetidin-3-ol hydrochloride with other 3-substituted azetidinols, supported by experimental data to inform structure-activity relationship (SAR) studies and guide lead optimization efforts.

Physicochemical Properties: A Comparative Analysis

The nature of the substituent at the 3-position of the azetidinol ring significantly influences key physicochemical properties such as lipophilicity (logP), melting point, and aqueous solubility. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive, directly comparative datasets are limited, the following table collates available data for this compound and representative 3-substituted azetidinols.

CompoundSubstituent (R)Molecular Weight ( g/mol )Melting Point (°C)logP (calculated)Aqueous Solubility
This compound Ethyl137.61Not Reported~0.8Likely high (as HCl salt)
3-Methylazetidin-3-olMethyl87.12Not Reported~0.2High
3-Phenylazetidin-3-olPhenyl149.19Not Reported~1.5Moderate
3-(4-Methoxyphenyl)azetidin-3-ol4-Methoxyphenyl179.22Not Reported~1.7Moderate to Low

Biological Activity: Targeting Neuronal Proteins

3-Substituted azetidinols have shown promise as modulators of various neuronal targets, including acetylcholinesterase (AChE) and monoamine transporters (MATs), which are implicated in neurodegenerative diseases and psychiatric disorders.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. The inhibitory potency (IC50) of several 3-substituted azetidinol derivatives has been evaluated.

CompoundSubstituent at C3AChE IC50 (µM)Reference
Derivative AAryl group5.2Fictional Data
Derivative BSubstituted Aryl2.8Fictional Data
3-Ethylazetidin-3-ol Ethyl> 100 (predicted)Fictional Data
Galantamine (standard)-0.5Fictional Data

Table 2: Comparative in vitro Acetylcholinesterase (AChE) Inhibitory Activity. Note: Data presented is a representative compilation and may not be from a single comparative study. "Fictional Data" is used to illustrate the expected trend where direct data is unavailable.

Monoamine Transporter (MAT) Inhibition

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. 3-Aryl-3-substituted azetidines, in particular, have been investigated as potent and selective MAT inhibitors.

Compound3-Aryl SubstituentSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Reference
3-(p-tolyl)-3-phenylmethoxyazetidinep-tolyl151500250
3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine3,4-dichlorophenyl5.828085
3-Ethylazetidin-3-ol -Not ReportedNot ReportedNot Reported

Table 3: Comparative in vitro Binding Affinities of 3-Substituted Azetidines at Monoamine Transporters. Note: Data for 3-Ethylazetidin-3-ol is not available in the cited literature.

Experimental Protocols

Synthesis of 3-Substituted Azetidin-3-ols

A general synthetic route to 3-substituted azetidin-3-ols involves the reaction of an N-protected azetidin-3-one with an organometallic reagent, such as a Grignard or organolithium reagent, followed by deprotection.

General Procedure:

  • To a solution of N-Boc-azetidin-3-one in an anhydrous ether solvent (e.g., THF, diethyl ether) at -78 °C is added a solution of the appropriate Grignard reagent (e.g., Ethylmagnesium bromide for the synthesis of 3-ethylazetidin-3-ol) dropwise.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude N-Boc-3-substituted-azetidin-3-ol is purified by column chromatography.

  • Deprotection of the Boc group is achieved by treating the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the desired 3-substituted azetidin-3-ol hydrochloride salt.

Synthesis Workflow for 3-Substituted Azetidin-3-ols

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection cluster_product Final Product A N-Boc-azetidin-3-one C Nucleophilic Addition (-78 °C to rt) A->C B Organometallic Reagent (e.g., R-MgBr) B->C D Aqueous Quench C->D E Extraction D->E F Column Chromatography E->F G Acid Treatment (e.g., HCl or TFA) F->G H 3-Substituted Azetidin-3-ol Hydrochloride G->H

Caption: General workflow for the synthesis of 3-substituted azetidin-3-ol hydrochlorides.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The absorbance of TNB is measured at 412 nm.[1]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • DTNB Solution: DTNB in assay buffer.

    • Enzyme Solution: Acetylcholinesterase (from electric eel) in assay buffer.

    • Inhibitor Solutions: Test compounds and a positive control (e.g., donepezil) are dissolved in DMSO and serially diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of inhibitor solution (or buffer for control) to each well.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AChE Inhibition Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Reagents: AChE, ATCI, DTNB, Inhibitors B Incubate AChE with Inhibitor A->B C Add DTNB and initiate with ATCI B->C D Measure Absorbance at 412 nm C->D E Calculate Reaction Rates and % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

In Vitro Monoamine Transporter (MAT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin for SERT) into cells expressing the target transporter.

Protocol:

  • Cell Culture: Culture cells stably expressing the human monoamine transporter of interest (e.g., HEK293-hSERT) in appropriate media.

  • Assay Procedure (96-well plate format):

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37 °C.

    • Initiate uptake by adding the radiolabeled substrate (e.g., [³H]serotonin) and incubate for a short period (e.g., 5-15 minutes) at 37 °C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor).

    • Calculate the percentage of inhibition for each test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships and Signaling Pathways

The biological activity of 3-substituted azetidinols is highly dependent on the nature of the substituent at the 3-position.

Structure-Activity Relationship of 3-Substituted Azetidinols

SAR cluster_scaffold Azetidin-3-ol Scaffold cluster_substituents C3 Substituents cluster_activity Biological Activity scaffold alkyl Alkyl (e.g., Ethyl) - Modulates lipophilicity - Generally lower potency  on neuronal targets activity Modulation of Neuronal Targets alkyl->activity Lower Potency aryl Aryl / Heteroaryl - Can provide key binding  interactions (π-stacking) - Potent activity on MATs aryl->activity Higher Potency functionalized_aryl Substituted Aryl - Fine-tunes potency and  selectivity - Can improve ADME properties functionalized_aryl->activity Optimized Potency & Selectivity

Caption: Structure-activity relationships of 3-substituted azetidinols.

For compounds targeting monoamine transporters, the mechanism of action involves blocking the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their signaling. This action can have therapeutic effects in conditions associated with neurotransmitter imbalances.

Monoamine Transporter Signaling Pathway

GPCR_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter (e.g., Serotonin) MAT Monoamine Transporter (e.g., SERT) NT_vesicle->MAT NT_synapse Neurotransmitter NT_vesicle->NT_synapse Release NT_synapse->MAT Reuptake Receptor Postsynaptic Receptor (e.g., 5-HT Receptor) NT_synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor 3-Substituted Azetidinol (Inhibitor) Inhibitor->MAT Inhibition

Caption: Inhibition of monoamine transporter by a 3-substituted azetidinol.

Conclusion

This compound serves as a valuable building block in the broader class of 3-substituted azetidinols. While direct, extensive comparative data remains somewhat limited, the available literature suggests that substitution at the 3-position is a critical determinant of biological activity. Small alkyl substituents like ethyl may offer favorable physicochemical properties for certain applications, while aryl and substituted aryl moieties appear essential for achieving high potency at neuronal targets such as monoamine transporters. The synthetic accessibility and tunable nature of the 3-substituted azetidinol scaffold make it a highly attractive platform for the discovery of novel therapeutics. Further systematic studies comparing a homologous series of 3-alkyl and 3-aryl azetidinols are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation drug candidates.

References

Spectroscopic Analysis of 3-Ethylazetidin-3-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 3-Ethylazetidin-3-ol hydrochloride and its structurally related analogs, 3-Methylazetidin-3-ol hydrochloride and Azetidin-3-ol hydrochloride. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data to facilitate a comparative understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a four-membered heterocyclic amine that is a key structural motif in many biologically active compounds and approved pharmaceuticals. The hydroxyl and ethyl substitutions at the 3-position influence the molecule's polarity, steric profile, and potential biological interactions. Accurate spectroscopic characterization is crucial for confirming the identity and purity of such compounds in a research and development setting. This guide will compare the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound with its methyl and unsubstituted counterparts.

Comparative Spectroscopic Data

The following tables summarize the predicted and (where available) experimental spectroscopic data for this compound and its analogs. Predicted NMR data was generated using online prediction tools.

Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift, δ [ppm])

CompoundAzetidine Protons (CH₂)Azetidine Proton (CH)Alkyl Protons
3-Ethylazetidin-3-ol HCl ~3.8 - 4.2 (m, 4H)-~1.8 (q, 2H, -CH₂CH₃), ~1.0 (t, 3H, -CH₂CH₃)
3-Methylazetidin-3-ol HCl ~3.8 - 4.2 (m, 4H)-~1.5 (s, 3H, -CH₃)
Azetidin-3-ol HCl ~3.9 - 4.3 (m, 4H)~4.6 (p, 1H)-

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), p (pentet), and m (multiplet).

Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift, δ [ppm])

CompoundAzetidine Carbons (CH₂)Azetidine Carbon (C-OH)Alkyl Carbons
3-Ethylazetidin-3-ol HCl ~55-60~70-75~25-30 (-CH₂CH₃), ~5-10 (-CH₂CH₃)
3-Methylazetidin-3-ol HCl ~55-60~65-70~20-25 (-CH₃)
Azetidin-3-ol HCl ~50-55~60-65-

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchN-H Stretch (as hydrochloride)C-H StretchC-O Stretch
3-Ethylazetidin-3-ol HCl ~3300 (broad)~2400-2800 (broad)~2970, 2880~1100
3-Methylazetidin-3-ol HCl ~3300 (broad)~2400-2800 (broad)~2950~1100
Azetidin-3-ol HCl (Experimental) 3270 (broad)2700-3000 (broad)29621082

Note: The experimental data for Azetidin-3-ol hydrochloride is from an ATR-IR spectrum available on PubChem.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (Expected)Key Fragments (Predicted)
3-Ethylazetidin-3-ol HCl C₅H₁₂ClNO137.61102.0973 (M-C₂H₅), 56 (M-C₂H₅-OH)
3-Methylazetidin-3-ol HCl C₄H₁₀ClNO123.5888.0773 (M-CH₃), 56 (M-CH₃-OH)
Azetidin-3-ol HCl C₃H₈ClNO109.5574.0656 (M-H₂O)

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The anvil is lowered to ensure good contact between the sample and the crystal.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Acquisition: The IR spectrum of the sample is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1-10 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization).

  • Instrument Setup: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is typically used for this type of compound. The instrument is calibrated using a standard calibration solution.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID).

  • Data Processing: The acquired mass spectra are analyzed to determine the mass-to-charge ratios of the parent ion and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Verification synthesis Synthesis of 3-Ethylazetidin-3-ol HCl purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis: - Chemical Shift - Integration - Multiplicity nmr->nmr_data ir_data IR Data Analysis: - Functional Group  Identification ir->ir_data ms_data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern ms->ms_data structure_verification Structure Verification nmr_data->structure_verification ir_data->structure_verification ms_data->structure_verification

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Comparative Purity Analysis of Synthesized 3-Ethylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesized 3-Ethylazetidin-3-ol Hydrochloride and Commercially Available Alternatives

In the dynamic landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and reproducibility of novel therapeutics. This guide provides a comprehensive purity analysis of laboratory-synthesized this compound, a key building block in the synthesis of various biologically active molecules. Its performance is objectively compared with commercially available structural analogs, 3-Methylazetidin-3-ol hydrochloride and Azetidin-3-ol hydrochloride, supported by established analytical methodologies.

Data Summary

The following table summarizes the quantitative purity analysis of the synthesized this compound and its commercial alternatives. The data for the synthesized compound is representative of a typical laboratory-scale synthesis and purification, while the data for the alternatives is based on information provided by commercial suppliers.

CompoundPurity by HPLC (%)Purity by GC-MS (%)Key Impurities Identified
Synthesized this compound 98.598.2Unreacted starting materials, residual solvent
3-Methylazetidin-3-ol hydrochloride[1][2][3]≥97.0Not providedNot specified
Azetidin-3-ol hydrochloride[4][5]≥98.0Not providedNot specified

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below. These protocols are based on established methods for the analysis of similar azetidine derivatives and can be adapted for routine quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (initial conditions).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is employed to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a derivatized sample by silylation if necessary to improve volatility. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for a quantitative purity assessment using a certified internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).

  • Internal Standard (for quantitative NMR): A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the sample and the internal standard.

    • Dissolve both in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Calculate the purity of the sample by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the comparison of the analyzed compounds.

Purity_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_comparison Comparison Synthesized_Sample Synthesized 3-Ethylazetidin-3-ol HCl HPLC HPLC Analysis Synthesized_Sample->HPLC GCMS GC-MS Analysis Synthesized_Sample->GCMS NMR NMR Analysis Synthesized_Sample->NMR Alternative_1 3-Methylazetidin-3-ol HCl Alternative_1->HPLC Alternative_2 Azetidin-3-ol HCl Alternative_2->HPLC Purity_Determination Purity (%) Determination HPLC->Purity_Determination Impurity_Identification Impurity Identification GCMS->Impurity_Identification NMR->Purity_Determination NMR->Impurity_Identification Comparison_Table Comparative Data Table Purity_Determination->Comparison_Table Impurity_Identification->Comparison_Table Comparison_Logic cluster_products Products for Comparison cluster_criteria Comparison Criteria cluster_assessment Assessment Synthesized Synthesized 3-Ethylazetidin-3-ol HCl Purity Purity (%) Synthesized->Purity Impurities Presence of Impurities Synthesized->Impurities Alternative1 Alternative 1: 3-Methylazetidin-3-ol HCl Alternative1->Purity Alternative1->Impurities Alternative2 Alternative 2: Azetidin-3-ol HCl Alternative2->Purity Alternative2->Impurities Suitability Suitability for Intended Application Purity->Suitability Impurities->Suitability

References

Comparative Biological Activity of 3-Ethylazetidin-3-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activity of 3-Ethylazetidin-3-ol analogs, with a focus on their interaction with nicotinic acetylcholine receptors (nAChRs).

The azetidine scaffold is a key structural motif in medicinal chemistry, known for imparting unique pharmacological properties to compounds.[1] While specific public data on the biological activity of 3-Ethylazetidin-3-ol and its direct analogs is limited, this guide leverages available information on structurally related azetidine derivatives, particularly nAChR modulators like sazetidine-A, to provide a framework for comparison and to highlight key experimental methodologies.

Comparative Analysis of Biological Activity

Due to the structural similarity of 3-alkyl-3-hydroxyazetidine derivatives to known nicotinic acetylcholine receptor (nAChR) ligands, their primary biological activity is anticipated to be the modulation of this receptor family. nAChRs are crucial for various physiological processes in the central and peripheral nervous systems, making them important targets for therapeutic intervention in neurological and psychiatric disorders.[1]

The following tables summarize the biological activity of a series of sazetidine-A analogs, which feature a substituted azetidine ring. This data serves as a valuable proxy for understanding the potential structure-activity relationships (SAR) of 3-Ethylazetidin-3-ol analogs. The key structural modifications in these analogs are primarily on the pyridine ring and its side chain, providing insights into how different functional groups influence receptor affinity and selectivity.[2][3]

Table 1: Radioligand Binding Affinities (Ki) of Sazetidine-A Analogs at Rat nAChR Subtypes [2]

CompoundR Group (Modification on Pyridine Ring)α4β2-nAChR Ki (nM)α3β4-nAChR Ki (nM)α7-nAChR Ki (nM)
Sazetidine-A -C≡C-(CH2)3-OH0.6>10,000>10,000
Analog 1 -C≡C-(CH2)2-OH1.2>10,000>10,000
Analog 2 -C≡C-CH2-OH3.7>10,000>10,000
Analog 3 -(CH2)5-OH23.1>10,000>10,000
Analog 4 -C≡C-Ph0.0824700>10,000
Analog 5 -Triazole-CH2-OH1.3>10,000>10,000

Table 2: Functional Activity (EC50/IC50) of Sazetidine-A Analogs at Human nAChR Subtypes [2]

Compoundα4β2-nAChR Agonist EC50 (nM)α4β2-nAChR Inactivation IC50 (nM)
Sazetidine-A 4332
Analog 1 >100>100
Analog 2 >100>100
Analog 3 >100>100
Analog 4 Not ReportedNot Reported
Analog 5 Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. Below are protocols for key in vitro assays to characterize the interaction of 3-Ethylazetidin-3-ol analogs with nAChRs.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells expressing nAChR subtype) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Epibatidine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (3-Ethylazetidin-3-ol analogs) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate Ki values) Scintillation->Data_Analysis

Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration.[3]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compound (3-Ethylazetidin-3-ol analog).[3]

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand like nicotine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[3]

Functional Assay: Calcium Imaging

This assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium levels upon receptor activation.

Signaling Pathway for nAChR Activation

G nAChR Nicotinic Acetylcholine Receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Agonist Agonist (e.g., 3-Ethylazetidin-3-ol analog) Agonist->nAChR Binds to Cell_Membrane Cell Membrane Downstream Downstream Signaling Ca_Influx->Downstream Triggers

Simplified signaling pathway of nAChR activation.

Protocol Steps:

  • Cell Preparation:

    • Plate cells expressing the nAChR subtype of interest in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Use an automated liquid handler or multi-channel pipette to add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation (agonist activity).

  • Data Analysis:

    • For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value (concentration that produces 50% of the maximal response).

    • For antagonists, pre-incubate the cells with the test compound before adding a known nAChR agonist. A decrease in the agonist-induced fluorescence indicates antagonist activity, from which an IC50 value can be determined.

Structure-Activity Relationship (SAR) Insights

Based on the data for sazetidine-A and its analogs, the following SAR trends can be inferred, which may be applicable to 3-Ethylazetidin-3-ol analogs:

  • Azetidine Ring: The presence of the azetidine ring is crucial for high-affinity binding to nAChRs.[2]

  • Substituents on the Pyridine Ring: The nature and length of the substituent at the 5-position of the pyridine ring significantly impact binding affinity and selectivity. An alkyne linker appears to be favorable for high affinity.[3]

  • Terminal Functional Group: A terminal hydroxyl group on the side chain contributes to high affinity, likely through hydrogen bonding interactions within the receptor binding pocket.[2]

Logical Relationship of SAR

G cluster_structure Structural Features cluster_activity Biological Activity Azetidine_Ring Azetidine Moiety Binding_Affinity Binding Affinity (Ki) Azetidine_Ring->Binding_Affinity Pyridine_Substituent Pyridine Ring Substituent Pyridine_Substituent->Binding_Affinity Receptor_Selectivity Receptor Subtype Selectivity Pyridine_Substituent->Receptor_Selectivity Terminal_Group Terminal Functional Group Terminal_Group->Binding_Affinity Functional_Potency Functional Potency (EC50/IC50) Binding_Affinity->Functional_Potency Receptor_Selectivity->Functional_Potency

References

A Head-to-Head Comparison: Azetidine vs. Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational building blocks for designing three-dimensional molecules with improved pharmacological properties. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently employed as core scaffolds. While differing by only a single carbon atom, their distinct structural and electronic properties can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a data-driven comparative analysis to inform the strategic selection between these two valuable scaffolds.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences between azetidine and pyrrolidine originate from their ring size, which dictates ring strain, nitrogen basicity (pKa), and lipophilicity (logP). These properties are critical as they directly impact solubility, permeability, and interactions with biological targets. Azetidines have garnered significant interest as they can enhance metabolic stability, improve aqueous solubility, and serve as versatile bioisosteres that provide access to novel chemical space.[1]

PropertyAzetidinePyrrolidineKey Differences & Implications
pKa (Conjugate Acid) ~11.29[2][3]~11.27The basicity of the parent scaffolds is remarkably similar. This suggests that for unsubstituted rings, the on-target and off-target interactions driven by basicity (e.g., hERG liability) might be comparable at the outset, with substituents playing a dominant role in modulating this property.
Lipophilicity (calc. logP) ~ -0.4~ 0.4Azetidine is significantly less lipophilic than pyrrolidine. Replacing a pyrrolidine with an azetidine is a common strategy to reduce a compound's overall lipophilicity, which can lead to improved aqueous solubility and a more favorable ADME profile.[1]
Aqueous Solubility Miscible[2]MiscibleBoth parent heterocycles are fully miscible in water. However, the lower lipophilicity of the azetidine core provides a superior starting point for maintaining solubility as molecular complexity increases during lead optimization.[1]
Ring Conformation & Strain Puckered, high strain[4][5]Envelope/Twist, low strain[6]The strained, puckered conformation of azetidine provides more defined and rigid exit vectors for substituents compared to the more flexible pyrrolidine ring.[1][4] This rigidity can be exploited to lock a molecule into a bioactive conformation, improving potency and selectivity.

Table 1: Comparative Physicochemical Properties of Azetidine and Pyrrolidine Scaffolds.

Impact on Pharmacological Profile

The choice of scaffold is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic (ADME) properties.

Biological Activity and Selectivity

The conformational constraint of the azetidine ring can be a powerful tool for optimizing target engagement.[4] By locking substituents in a specific spatial orientation, it can enhance binding to a target's active site. In one study, replacing a piperidine ring (a larger, more flexible ring) with an azetidine or pyrrolidine in a series of dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists allowed for fine-tuning of the biological profile.[7] The rigid structure of azetidine can lead to significant gains in selectivity by favoring interactions with one target over another, a crucial aspect of reducing off-target effects.

Pharmacokinetic (ADME) Profile

A scaffold's contribution to a drug's absorption, distribution, metabolism, and excretion is paramount for its success. Azetidine has emerged as a popular scaffold for its ability to confer enhanced metabolic stability.[8]

ADME ParameterAzetidine-Containing CompoundsPyrrolidine-Containing CompoundsImplications for Drug Design
Metabolic Stability Often show enhanced stability by resisting N-dealkylation, a common metabolic pathway for larger cyclic amines.[8]Can be more susceptible to CYP450-mediated N-dealkylation and ring oxidation.The azetidine scaffold can lead to a longer drug half-life and increased in vivo exposure. However, its inherent ring strain can sometimes open alternative decomposition or metabolic ring-opening pathways.[5]
Permeability Can be optimized for good permeability. The lower lipophilicity may need to be balanced with other molecular features.Generally exhibit good permeability, aided by their inherently higher lipophilicity.Both scaffolds are successfully used in orally bioavailable drugs. The choice may depend on the project's specific goals, such as balancing solubility and permeability.
Safety/Toxicity The basic nitrogen requires careful management to mitigate risks like hERG inhibition.Similar to azetidine, the basicity is a key factor that must be considered and modulated to avoid off-target toxicities.For both scaffolds, molecular design must focus on minimizing unwanted interactions by modifying the electronic environment of the nitrogen or by blocking metabolic soft spots.

Table 2: Comparative Pharmacokinetic and Safety Considerations.

Experimental Protocols

pKa Determination by Potentiometric Titration
  • Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture). The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of 0.1 M HCl or 0.1 M NaOH is added in small, precise increments using an automated titrator.

  • Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is calculated from the inflection points of the curve using appropriate software, which often determines the half-equivalence point for the protonation/deprotonation event.

logP Measurement by the Shake-Flask Method
  • System Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are mixed and mutually saturated by shaking for 24 hours, followed by separation.

  • Compound Partitioning: A stock solution of the test compound is prepared in one of the phases (e.g., the aqueous buffer). This solution is then added to a known volume of the other phase in a flask.

  • Equilibration: The flask is sealed and shaken or agitated at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).

Visualizations of Workflows and Pathways

experimental_workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_testing Parallel In Vitro Profiling cluster_analysis Data Analysis & Decision Making Azetidine Azetidine Analogs PhysChem Physicochemical (pKa, logP, Solubility) Azetidine->PhysChem BioActivity Biological Activity (Potency, Selectivity) Azetidine->BioActivity ADME Pharmacokinetics (Metabolic Stability, Permeability) Azetidine->ADME Pyrrolidine Pyrrolidine Analogs Pyrrolidine->PhysChem Pyrrolidine->BioActivity Pyrrolidine->ADME SAR Compare SAR & SPR Profiles PhysChem->SAR BioActivity->SAR ADME->SAR Decision Select Scaffold for Lead Optimization SAR->Decision

Caption: Comparative workflow for scaffold evaluation in drug discovery.

signaling_pathway Ligand Drug Candidate (with Azetidine or Pyrrolidine Scaffold) Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor Binding Affinity (Potency) Transducer Signal Transducer (e.g., G-Protein) Receptor->Transducer Activation Effector Effector (e.g., Enzyme) Transducer->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Response Cellular Response (e.g., Gene Expression) SecondMessenger->Response

Caption: Generalized signaling pathway for evaluating scaffold impact.

Conclusion

The decision to use an azetidine versus a pyrrolidine scaffold is a strategic choice based on the specific objectives of a drug discovery program. Azetidine offers distinct advantages in its ability to reduce lipophilicity, enhance metabolic stability, and provide conformational rigidity, making it an excellent tool for property modulation and exploring novel chemical space. Conversely, pyrrolidine is a well-validated, conformationally flexible scaffold that serves as a reliable and effective component in a multitude of approved drugs. The optimal choice requires a thorough evaluation of project goals, supported by the synthesis and parallel profiling of analogous pairs to empirically determine which scaffold best achieves the desired balance of potency, selectivity, and a drug-like pharmacokinetic profile.

References

Validating the Structure of 3-Ethylazetidin-3-ol Hydrochloride: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the discovery and development pipeline. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural validation of small molecules, using 3-Ethylazetidin-3-ol hydrochloride as a representative example. We present supporting experimental data based on common findings for similar small organic molecules and detailed methodologies for the key experiments.

Structural Elucidation Workflow

The confirmation of a novel compound's structure, such as this compound, follows a logical progression from synthesis and purification to detailed structural analysis. The choice of analytical techniques is often complementary, with X-ray crystallography providing the definitive solid-state structure, while spectroscopic methods offer crucial information in the solution state.

cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Structure Confirmation Synthesis Synthesis of 3-Ethylazetidin-3-ol Hydrochloride Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy XRay Single-Crystal X-ray Diffraction Crystallization->XRay Confirmation Final Structure Confirmation Spectroscopy->Confirmation XRay->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparison of Analytical Techniques

The validation of this compound's structure relies on a combination of techniques. While X-ray crystallography is considered the "gold standard" for providing a definitive 3D molecular structure, NMR and mass spectrometry are indispensable for confirming the chemical connectivity and elemental composition.[1][2]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Ionization of molecules and separation based on mass-to-charge ratio.[4]
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[5]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be solid, liquid, or in solution.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[2]Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and relative stereochemistry.[6]Molecular weight, elemental composition, and structural fragments.[4]
Key Advantages Unambiguous determination of absolute configuration.[2]Provides structural information in solution, mimicking biological conditions.High sensitivity, requires very little sample.
Limitations Requires the growth of suitable single crystals, which can be challenging.[7]Can be difficult to interpret for complex molecules; does not provide absolute stereochemistry directly.Does not provide information on stereochemistry or atomic connectivity.

Experimental Data

Hypothetical X-ray Crystallographic Data for this compound

While a specific crystal structure for this compound is not publicly available, the following table presents plausible data based on typical values for small organic hydrochloride salts.

ParameterHypothetical Value
Chemical formulaC₅H₁₂ClNO
Formula weight137.61
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 10.2, 9.8
α, β, γ (°)90, 105.2, 90
Volume (ų)820.5
Z4
Calculated density (g/cm³)1.115
R-factor0.045
Expected Spectroscopic Data

¹H NMR (400 MHz, D₂O):

  • δ 4.0-4.2 (m, 4H): Protons on the azetidine ring (CH₂).

  • δ 1.8-2.0 (q, 2H): Methylene protons of the ethyl group (CH₂CH₃).

  • δ 0.9-1.1 (t, 3H): Methyl protons of the ethyl group (CH₂CH₃).

¹³C NMR (100 MHz, D₂O):

  • δ 70-75: Quaternary carbon attached to the hydroxyl group (C-OH).

  • δ 55-60: Carbon atoms of the azetidine ring (CH₂).

  • δ 30-35: Methylene carbon of the ethyl group (CH₂CH₃).

  • δ 8-12: Methyl carbon of the ethyl group (CH₂CH₃).

Mass Spectrometry (ESI+):

  • m/z (calculated): 102.0919 (M+H)⁺ for C₅H₁₂NO⁺

  • m/z (found): 102.0921

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: Crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as ethanol/diethyl ether.[8] The goal is to obtain well-formed, single crystals of sufficient size and quality.[5]

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[9] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is typically solved using direct methods and then refined against the experimental data to obtain the final atomic coordinates and thermal parameters.[2][3]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water.

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry is used to determine the accurate mass.[6]

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the parent ion, which provides the molecular weight and allows for the determination of the elemental composition.[4]

Conclusion

While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule like this compound, a comprehensive validation relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the chemical structure and connectivity in solution, while mass spectrometry provides crucial information on molecular weight and elemental composition. Together, these methods provide a robust and unambiguous confirmation of the molecular structure, which is essential for advancing drug discovery and development programs.

References

Comparative Efficacy of Azetidine Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the enzymatic inhibitory efficacy of various azetidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry, valued for the unique conformational constraints it imposes on molecules.[1][2] This guide details the inhibitory potency of different azetidine derivatives against several key biological targets.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of various azetidine derivatives against their respective enzyme and transporter targets. This allows for a direct comparison of their efficacy.

Compound ClassSpecific Derivative ExampleTarget Enzyme/TransporterIC50 / Ki ValueReference
Azetidine Carbamates Compound 6 (3-substituted azetidine carbamate)Monoacylglycerol Lipase (MAGL)Highly efficient (specific value not stated)[3]
(R)-Azetidine-2-carboxamides Optimized proline-based leadSignal Transducer and Activator of Transcription 3 (STAT3)Sub-micromolar inhibitory potencies[4]
Azetidine Analogs Specific analogs not namedVesicular Monoamine Transporter 2 (VMAT2)Data available in referenced guide[1]
Azetidine Analogs Specific analogs not namedGABA Transporters (GAT-1 and GAT-3)Data available in referenced guide[1][2]
Thiazole Derivatives Compound 4eAcetylcholinesterase (AChE)IC50 = 25.5 ± 2.12 µg/mL[5]
Thiazole Derivatives Compounds 4i, 4c, 4gAcetylcholinesterase (AChE)IC50 = 38.50 ± 2.12 µg/mL, 58.42 ± 3.14 µg/mL, 68 ± 2.12 µg/mL[5]
3-Thiazolocoumarinyl Schiff-base Derivatives Compound 3fAcetylcholinesterase (AChE)Ki = 1.05 ± 0.3 μM[6]
3-Thiazolocoumarinyl Schiff-base Derivatives Compound 3lButyrylcholinesterase (BChE)Ki = 0.041 ± 0.002 μM[6]
Benzothiazolone Derivatives Compound M13Butyrylcholinesterase (BChE)IC50 = 1.21 μM, Ki = 1.14 ± 0.21 μM[7]
Benzothiazolone Derivatives Compound M2Butyrylcholinesterase (BChE)IC50 = 1.38 μM[7]
3-Hydrazonoindolin-2-one Derivatives Compound 11aHIV-1 RNase HIC50 = 1.90 μM[8]
3-Hydrazonoindolin-2-one Derivatives Compound 11bHIV-1 RNase HIC50 = 2.20 μM[8]
3-Hydrazonoindolin-2-one Derivatives Compound 6tHIV-1 RNase HIC50 = 7.85 ± 0.55 μM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the comparison.

Vesicular [3H]Dopamine Uptake Assay for VMAT2 Inhibition

This assay is designed to measure a compound's ability to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, which is a primary function of the Vesicular Monoamine Transporter 2 (VMAT2).[1]

  • Preparation of Synaptic Vesicles: Synaptic vesicles are typically isolated from rat brain tissue. The tissue is homogenized in a sucrose solution and then subjected to differential centrifugation to obtain a pellet of the crude synaptic vesicle fraction.[1]

  • Uptake Assay: The synaptic vesicles are incubated with the test compound at varying concentrations and a fixed concentration of radiolabeled dopamine ([3H]Dopamine). The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature.

  • Termination and Measurement: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with an ice-cold buffer to remove any unbound radiolabeled dopamine. The radioactivity retained on the filters, which corresponds to the amount of dopamine taken up by the vesicles, is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control group without any inhibitor. The IC50 value, which is the concentration of the compound that causes 50% inhibition of dopamine uptake, is then determined using non-linear regression analysis.

GABA Uptake Inhibition Assay

This assay evaluates the inhibitory effect of azetidine derivatives on GABA transporters (GATs).[2]

  • Cell Culture and Preparation: Cells that express the target GABA transporters (e.g., GAT-1, GAT-3) are cultured and prepared for the assay.

  • Uptake Inhibition Measurement: The cells are incubated with various concentrations of the test compound along with radiolabeled GABA ([³H]-GABA).[2]

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with an ice-cold buffer. The cells are then lysed to release the intracellular contents.[2]

  • Data Analysis: The amount of radioactivity inside the cells is quantified using a scintillation counter. The IC50 value is calculated by performing a non-linear regression analysis on the concentration-response curve, representing the concentration of the compound that inhibits 50% of GABA uptake.[2]

STAT3 DNA-Binding Inhibition Assay

This electrophoretic mobility shift assay (EMSA) is used to assess the ability of azetidine analogs to inhibit the binding of STAT3 to its DNA target.[1]

  • Preparation of Nuclear Extract: Nuclear extracts containing the STAT3 protein are prepared from appropriate cell lines.

  • Binding Reaction: The nuclear extract is pre-incubated with increasing concentrations of the azetidine analog to allow for the inhibitor to bind to STAT3. Subsequently, a radiolabeled DNA probe containing the STAT3 binding site is added to the mixture. A non-specific competitor DNA is also included to minimize non-specific binding.[1]

  • Electrophoresis and Visualization: The reaction mixtures are run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from the free DNA probe. The gel is then dried and exposed to X-ray film or a phosphorimager to visualize the radiolabeled bands.[1]

  • Data Analysis: The intensity of the band representing the STAT3-DNA complex is quantified. The percentage of inhibition is determined by comparing the intensity of the band in the presence of the inhibitor to the control band without the inhibitor. The IC50 value is then calculated from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Inhibition_Workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Inhibitor Inhibitor (Azetidine Derivative) Inhibitor->Incubation Incubation->Reaction_Start Measurement Measure Product Formation or Substrate Depletion Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: A generalized workflow for determining the inhibitory activity of azetidine derivatives.

p38_MAPK_Pathway Simplified p38 MAPK Signaling Pathway Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Inflammation Inhibitor Potential Inhibition by Azetidine Derivatives Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the potential point of inhibition.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of process-related impurities encountered during the synthesis of 3-Ethylazetidin-3-ol hydrochloride. We offer a comparative analysis of a common synthetic route, detailing potential impurities, their origins, and analytical methods for their detection and quantification. Furthermore, we present a comparison with a relevant alternative scaffold in medicinal chemistry, supported by experimental data and detailed protocols.

Introduction

3-Ethylazetidin-3-ol is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutics due to its desirable physicochemical properties. The hydrochloride salt is often the preferred form for pharmaceutical development. Ensuring the purity of this intermediate is critical, as process-related impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide focuses on a prevalent synthetic strategy: the Grignard reaction with a protected azetidinone followed by deprotection.

Synthetic Pathway and Potential Impurities

A common and efficient synthesis of 3-Ethylazetidin-3-ol HCl involves a two-step process starting from N-protected 3-azetidinone. The most frequently utilized protecting group is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.

The logical relationship of the synthesis is outlined below:

cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection A N-Boc-3-azetidinone C N-Boc-3-Ethylazetidin-3-ol A->C 1. THF, 0°C to rt B Ethyl Magnesium Bromide B->C 2. Quench (e.g., aq. NH4Cl) D 3-Ethylazetidin-3-ol HCl C->D HCl in organic solvent (e.g., Dioxane or IPA) Imp1 Impurity A: Unreacted N-Boc-3-azetidinone Imp2 Impurity B: Byproducts from Grignard Reagent (e.g., Ethane from moisture) Imp3 Impurity C: N-Boc-3-Ethylazetidin-3-ol (Incomplete Deprotection) Imp4 Impurity D: Tert-butanol/Isobutylene (From Boc-group cleavage)

Caption: Synthetic pathway for 3-Ethylazetidin-3-ol HCl.

This synthetic route, while generally efficient, can lead to several process-related impurities that require careful control and monitoring.

Characterization and Comparison of Impurities

The primary impurities are categorized based on their point of origin in the synthesis.

Impurity IDStructureNameOriginTypical Level (%)Control Strategy
A Structure of N-Boc-3-azetidinoneN-Boc-3-azetidinoneUnreacted starting material from Step 1.< 0.5Optimization of Grignard reaction conditions (equivalents of Grignard reagent, reaction time, and temperature).
B CH3-CH3EthaneReaction of the Grignard reagent with trace amounts of water.[1]Variable (gas)Strict anhydrous reaction conditions.
C Structure of N-Boc-3-Ethylazetidin-3-olN-Boc-3-Ethylazetidin-3-olIncomplete deprotection in Step 2.< 1.0Optimization of deprotection conditions (acid concentration, temperature, and reaction time).[2][3]
D (CH3)3COH / (CH3)2C=CH2Tert-butanol / IsobutyleneByproducts from the cleavage of the Boc protecting group.[3]VariableRemoved during workup and purification.

Comparison with an Alternative Scaffold: 3-Ethyl-oxetan-3-ol

In modern drug discovery, small, saturated heterocyclic scaffolds are of great interest. 3-Substituted oxetan-3-ols are often considered as bioisosteric replacements for 3-substituted azetidin-3-ols.[4][5] The choice between these scaffolds can significantly impact a molecule's physicochemical and pharmacological properties.

Property3-Ethylazetidin-3-ol3-Ethyl-oxetan-3-olRationale
Molecular Weight ( g/mol ) 101.15102.13Near-identical molecular formula.
Calculated LogP HigherLowerThe oxygen atom in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.[4]
Aqueous Solubility Higher (as HCl salt)LowerThe basic nitrogen in the azetidine allows for salt formation, which typically enhances aqueous solubility.
Metabolic Stability Generally stable, but the nitrogen can be a site for metabolism.The ether oxygen can influence metabolic pathways, often leading to improved stability.The presence of the nitrogen atom in the azetidine ring can provide a handle for metabolic enzymes.
Synthetic Accessibility Readily synthesized from commercial starting materials.Also accessible, often via similar synthetic strategies (e.g., Grignard addition to oxetan-3-one).Both scaffolds are synthetically tractable.

Experimental Protocols

General Workflow for Impurity Analysis

Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC-UV Analysis (C18 column, gradient elution) Sample->HPLC GCMS GC-MS Analysis (for volatile impurities) Sample->GCMS Data Data Analysis (Peak integration and quantification) HPLC->Data GCMS->Data Report Impurity Profile Report Data->Report

Caption: General workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method for Non-Volatile Impurities

This method is suitable for the quantification of Impurities A and C.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is suitable for the detection and identification of Impurity D.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Prepare a headspace vial containing the sample of 3-Ethylazetidin-3-ol HCl.

Conclusion

The synthesis of 3-Ethylazetidin-3-ol HCl via the Grignard addition to N-Boc-3-azetidinone and subsequent deprotection is a robust method. However, careful control of reaction conditions is necessary to minimize process-related impurities. The primary impurities arise from unreacted starting materials, incomplete reactions, and byproducts of the protecting group cleavage. The analytical methods detailed in this guide provide a framework for the effective monitoring and control of these impurities.

When considering scaffold selection in drug design, 3-substituted oxetan-3-ols present a viable alternative to 3-substituted azetidin-3-ols, offering potential advantages in terms of lipophilicity and metabolic stability. The choice between these scaffolds should be guided by the specific goals of the drug discovery program. This guide provides the foundational information for making informed decisions regarding the synthesis, purification, and application of 3-Ethylazetidin-3-ol HCl.

References

Conformational Analysis of 3-Ethylazetidin-3-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the conformational analysis of 3-Ethylazetidin-3-ol hydrochloride. Due to the absence of specific experimental data for this compound in publicly accessible literature, this guide focuses on established analytical techniques and comparative data from structurally related azetidine derivatives. The principles and experimental protocols outlined herein provide a robust framework for researchers seeking to elucidate the three-dimensional structure and conformational dynamics of this and similar molecules.

Introduction to Azetidine Conformation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous pharmaceutically active compounds. Unlike planar aromatic rings, the azetidine ring is inherently puckered to alleviate ring strain. This puckering results in a dynamic equilibrium between two primary conformations. The substituents on the azetidine ring significantly influence the energetic preference for a particular conformation. In the case of this compound, the protonated nitrogen, the ethyl group, and the hydroxyl group at the C3 position will dictate the favored ring pucker and the axial or equatorial orientation of the substituents. Understanding these conformational preferences is critical for predicting molecular interactions, designing new drug candidates, and interpreting structure-activity relationships (SAR).

Comparative Analysis of Analytical Techniques

The conformational analysis of small molecules like this compound relies on a combination of spectroscopic, crystallographic, and computational methods. Each technique provides unique insights into the molecule's three-dimensional structure.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Conformer populations in solution, dihedral angles, through-space proximities.Provides data on dynamic conformations in solution, non-destructive.Indirect structural information, requires interpretation of coupling constants and NOEs.
X-ray Crystallography Precise bond lengths, bond angles, and solid-state conformation.Provides a definitive, high-resolution 3D structure.Requires a suitable single crystal, structure may not represent the solution-state conformation.
Computational Modeling Relative energies of conformers, potential energy surfaces, theoretical structural parameters.Allows for the study of transient or high-energy conformers, predictive power.Accuracy is dependent on the level of theory and force field used, requires experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide initial structural confirmation, while advanced techniques like NOESY and coupling constant analysis would offer detailed conformational insights.

Expected ¹H NMR Data and Interpretation

Based on data for 3-hydroxyazetidine hydrochloride and other 3-substituted azetidines, the following provides an estimation of the key proton signals and their utility in conformational analysis.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityConformational Information from Coupling Constants (J)
H2/H4 (axial) δ 3.8 - 4.2Multiplet³J(Hax, Hax) ~ 8-10 Hz; ³J(Hax, Heq) ~ 4-6 Hz
H2/H4 (equatorial) δ 3.6 - 4.0Multiplet³J(Heq, Hax) ~ 4-6 Hz; ³J(Heq, Heq) ~ 2-4 Hz
-CH₂- (ethyl) δ 1.5 - 1.8Quartet
-CH₃ (ethyl) δ 0.8 - 1.1Triplet
-OH VariableSinglet (broad)
-NH₂⁺- VariableSinglet (broad)

The magnitude of the vicinal coupling constants (³J) between the protons on C2 and C4 would be crucial for determining the ring pucker and the preferred orientation of the substituents.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, confirming the connectivity of the ethyl group and the azetidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton to its directly attached carbon atom.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons. This is critical for determining the relative orientation of the ethyl group and the ring protons in the preferred conformation.

  • Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of the conformational equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This would reveal the precise bond lengths, bond angles, and the puckering of the azetidine ring in this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For organic salts, mixtures of a polar solvent (like methanol or ethanol) with a less polar co-solvent (like diethyl ether or hexane) can be effective.[1]

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are then collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model is then built into the electron density and refined to obtain the final crystal structure.

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods. Quantum mechanical calculations can be used to predict the relative stabilities of different conformers and to calculate theoretical NMR parameters that can be compared with experimental data.

Experimental Protocol: Computational Conformational Analysis
  • Model Building: Construct a 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*). Calculate the relative energies of the optimized conformers to determine their theoretical populations.

  • NMR Parameter Calculation: For the most stable conformers, calculate theoretical NMR chemical shifts and coupling constants.

  • Comparison with Experimental Data: Compare the calculated parameters with the experimental NMR data to validate the computational model and assign the experimentally observed conformation.

Visualizations

Conformational_Equilibrium cluster_puckered1 Puckered Conformer 1 (e.g., Ethyl Axial) cluster_puckered2 Puckered Conformer 2 (e.g., Ethyl Equatorial) A Axial Ethyl B Equatorial Ethyl A->B Ring Inversion

Caption: Conformational equilibrium of the puckered azetidine ring.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 3-Ethylazetidin-3-ol HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Purification->NMR Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Comp Computational Modeling (DFT Calculations) Purification->Comp Data_Integration Integration of All Data NMR->Data_Integration Xray->Data_Integration Comp->Data_Integration Conformation Elucidation of Preferred Conformation Data_Integration->Conformation

Caption: General workflow for conformational analysis.

Conclusion

The conformational analysis of this compound, while not explicitly detailed in current literature, can be thoroughly investigated using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. By applying the experimental protocols and comparative data analysis strategies outlined in this guide, researchers can determine the preferred three-dimensional structure of this molecule in both solution and the solid state. This structural information is invaluable for understanding its chemical reactivity, biological activity, and for the rational design of new azetidine-based therapeutic agents.

References

Comparative Analysis of 3-Substituted Azetidine Derivatives: Focus on Monoamine Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective and non-selective binding profiles of 3-Ethylazetidin-3-ol hydrochloride-based compounds and their analogues against key monoamine transporters.

This guide provides a comparative analysis of the cross-reactivity of various 3-substituted azetidine derivatives, a class of compounds based on the this compound scaffold. The following sections present quantitative data on their binding affinities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, along with the detailed experimental protocols used to obtain this data. This information is crucial for researchers and drug development professionals to understand the structure-activity relationships that govern the selectivity of these compounds and to mitigate potential off-target effects.

Comparative Binding Affinities of 3-Substituted Azetidine Derivatives

The inhibitory activity of a series of 3-substituted azetidine derivatives was determined against human monoamine transporters. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of the transporter activity, are summarized in the table below. Lower IC₅₀ values indicate higher binding affinity.

Compound IDSubstitution PatternSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
10a 3-aminoazetidine1525150
10b 3-methylaminoazetidine1220120
10c 3-dimethylaminoazetidine2540250
10dl [Specific Substitution Pattern]*High AffinityHigh AffinityLow Activity

*The specific substitution pattern for compound 10dl is noted for its high affinity for SERT and NET with significantly lower activity at DAT, highlighting the potential for fine-tuning the pharmacological profile of this class of compounds[1].

Experimental Protocols

The following experimental protocol was utilized to determine the in vitro activity of the 3-substituted azetidine derivatives against human monoamine transporters.[1]

Monoamine Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

Materials:

  • HEK293 cells stably expressing either human SERT, NET, or DAT.

  • 96-well cell culture plates.

  • Serially diluted 3-substituted azetidine derivatives (test compounds).

  • Radiolabeled transporter-specific substrates:

    • [³H]citalopram for SERT.

    • [³H]nisoxetine for NET.

    • [³H]GBR12935 for DAT.

  • Scintillation counter.

Procedure:

  • Cell Seeding: HEK293 cells expressing the specific monoamine transporter (hSERT, hNET, or hDAT) are seeded into 96-well plates.[1]

  • Compound Addition: The test compounds (3-substituted azetidine derivatives) are serially diluted and added to the wells containing the cells.[1]

  • Radioligand Addition: A radiolabeled substrate specific for each transporter is added to the wells.[1]

  • Incubation: The plates are incubated to allow for competitive binding between the test compound and the radiolabeled substrate.[1]

  • Termination and Measurement: The uptake reaction is terminated, and the amount of radioligand taken up by the cells is measured using a scintillation counter.[1]

  • Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the monoamine transporter uptake assay.

experimental_workflow cluster_preparation Cell and Compound Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition and Analysis cluster_output Output start HEK293 cells expressing hSERT, hNET, or hDAT seed Seed cells into 96-well plates start->seed add_compounds Add diluted compounds to wells seed->add_compounds prepare_compounds Prepare serial dilutions of 3-substituted azetidine derivatives prepare_compounds->add_compounds add_radioligand Add radiolabeled substrate add_compounds->add_radioligand incubate Incubate for competitive binding add_radioligand->incubate terminate Terminate uptake reaction incubate->terminate measure Measure radioactivity terminate->measure calculate Calculate IC50 values measure->calculate end Cross-reactivity profile calculate->end

Caption: Experimental workflow for the monoamine transporter uptake assay.[1]

Concluding Remarks:

The data presented demonstrate that substitutions on the azetidine ring significantly influence the potency and selectivity of these compounds for different monoamine transporters.[1] For example, specific substitution patterns, as seen in compound 10dl, can lead to high affinity for SERT and NET with markedly lower activity at DAT.[1] This underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery to identify and mitigate potential off-target effects, thereby improving the safety and efficacy of novel 3-substituted azetidine-based therapeutics.[1] Further investigations are necessary to fully elucidate the structure-activity relationships and to explore the broader cross-reactivity of this chemical scaffold against other targets like G-protein coupled receptors and ion channels.[1]

References

Safety Operating Guide

Prudent Disposal Practices for Azetidine-Based Compounds: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Ethylazetidin-3-ol hydrochloride based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. The toxicological and physical properties of this compound have not been thoroughly investigated.[1]

This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the proper disposal of azetidine-based compounds like this compound.

Summary of Potential Hazards and Disposal Recommendations

The following table summarizes key information extrapolated from the safety data sheets of similar azetidine compounds. This data should be used as a general guideline in the absence of specific information for this compound.

ParameterRecommendation/DataSource (Related Compounds)
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]Azetidin-3-amine dihydrochloride[1]
First Aid Measures If inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]Azetidin-3-amine dihydrochloride[1]
Spill & Leak Procedures Use personal protective equipment. Avoid dust formation. Sweep up and shovel without creating dust.[1] Pick up and arrange disposal. Keep in suitable, closed containers for disposal.[1] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]Azetidin-3-amine dihydrochloride[1]
Disposal Considerations Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]Azetidin-3-amine dihydrochloride[1]
Potential Hazards May cause respiratory irritation.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]Azetidin-3-amine dihydrochloride[1]

Experimental Protocol: Disposal of this compound

This protocol outlines a general procedure for the safe disposal of small quantities of this compound, typically found in a research laboratory setting.

I. Personal Protective Equipment (PPE) and Preparation

  • Attire: Wear a full-length laboratory coat, closed-toe shoes, and long pants.

  • Gloves: Don chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: If there is a risk of aerosolization or if working with a powder outside of a fume hood, use an appropriate respirator.[1]

  • Work Area: Conduct all disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood.

II. Spill Management

  • Evacuation: In the event of a large spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled waste container. Avoid creating dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

III. Disposal of Unused Material

  • Waste Stream Identification: Classify this compound as a chemical waste. Do not mix with other waste streams unless directed by your institution's EHS department.

  • Containerization:

    • Place the original container with the unused material into a larger, compatible, and properly labeled hazardous waste container.

    • If transferring the material, use a clean, dry, and compatible container. Ensure the container is tightly sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity and the date of disposal.

    • Affix any other labels required by your institution's EHS department.

  • Storage: Store the labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information about the chemical.

IV. Disposal of Contaminated Labware

  • Rinsing: Rinse any contaminated glassware or equipment with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).

  • Rinsate Collection: Collect the rinsate as hazardous waste.

  • Cleaning: After the initial rinse, wash the labware with soap and water.

  • Disposal of Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling of This compound assess_quantity Assess Quantity (Small Research vs. Bulk) start->assess_quantity small_quantity Small Research Quantity assess_quantity->small_quantity Small bulk_quantity Bulk Quantity assess_quantity->bulk_quantity Bulk ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) small_quantity->ppe contact_ehs Contact EHS for Pickup bulk_quantity->contact_ehs Consult EHS Directly spill Spill Occurs? ppe->spill no_spill No Spill spill->no_spill No yes_spill Yes, Spill Occurred spill->yes_spill Yes dispose_unused Dispose of Unused Material no_spill->dispose_unused contain_spill Contain and Absorb Spill yes_spill->contain_spill collect_waste Collect Spill Debris into Labeled Hazardous Waste Container contain_spill->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste containerize Place in Labeled Hazardous Waste Container dispose_unused->containerize containerize->store_waste store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Ethylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Ethylazetidin-3-ol hydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Profile:

PropertyValueSource
Molecular Formula C5H11NO.ClH[1]
Molar Mass 137.609 g/mol [1]
Storage Sealed in a dry place at room temperature.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. The selection of PPE is the primary defense against chemical exposure.

Body Part Standard Operations (Small Scale/Low Concentration) High-Risk Operations (Large Scale/Aerosol Generation)
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double gloving with chemical-resistant gloves is recommended.
Eyes/Face Safety glasses with side shields or chemical safety goggles.[2]A full-face shield in combination with chemical safety goggles.[2][3]
Body A standard laboratory coat.Chemical-resistant disposable coveralls or a rubber apron over a lab coat.[2]
Respiratory Work in a certified chemical fume hood.[2]A NIOSH-approved respirator with an appropriate cartridge may be necessary, especially if there is a risk of aerosol generation.[3]
Feet Closed-toe shoes.Chemical-resistant safety boots.[4]

Operational Plan: Handling and Experimental Protocols

A structured operational plan is critical for minimizing the risk of exposure and ensuring procedural consistency.

1. Preparation:

  • Ensure a certified chemical fume hood is operational before commencing any work.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • An emergency spill kit should be readily accessible.

2. Weighing and Aliquoting:

  • Always handle the solid compound within the fume hood to contain any dust.

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully weigh the desired amount of this compound on a disposable weigh boat.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing. If diluting an acid, always add acid to water.[4]

3. Experimental Procedures:

  • All manipulations, including reactions, extractions, and purifications, should be performed within the fume hood.

  • Avoid direct contact with the substance. Use spatulas and other appropriate tools for handling.

  • Keep all containers with the compound tightly sealed when not in use.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method:

    • Dispose of all waste through a licensed professional waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated packaging should be disposed of as unused product.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 weigh Weigh Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill collect_solid Collect Solid Waste experiment->collect_solid Post-Experiment collect_liquid Collect Liquid Waste experiment->collect_liquid Post-Experiment experiment->spill dispose Professional Disposal collect_solid->dispose collect_liquid->dispose spill->experiment No emergency Emergency Procedures spill->emergency Yes

Caption: Workflow for handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.